4-(3,4-Dichlorophenyl)-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-19-3 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone from α-naphthol
Synthetic Pathway Overview
The is a multi-step process that can be broadly divided into two key stages. The first stage involves the conversion of α-naphthol to the intermediate 1-tetralone (B52770). The second stage focuses on the introduction of the 3,4-dichlorophenyl group at the 4-position of the 1-tetralone scaffold. This is typically achieved through a Grignard reaction, followed by subsequent dehydration and isomerization steps.
Stage 1: Synthesis of 1-Tetralone from α-Naphthol
The conversion of α-naphthol to 1-tetralone is a well-established two-step process.
-
Hydrogenation of α-Naphthol to 1-Tetralol: The first step involves the catalytic hydrogenation of α-naphthol to 1-tetralol. This reaction selectively reduces the aromatic ring containing the hydroxyl group.
-
Oxidation of 1-Tetralol to 1-Tetralone: The resulting 1-tetralol is then oxidized to 1-tetralone using a suitable oxidizing agent.
Stage 2: Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone from 1-Tetralone
This stage involves a carbon-carbon bond-forming reaction to introduce the dichlorophenyl group.
-
Formation of the Grignard Reagent: 3,4-Dichlorophenylmagnesium bromide is prepared by reacting 1-bromo-3,4-dichlorobenzene with magnesium turnings.
-
Grignard Reaction with 1-Tetralone: The prepared Grignard reagent is then reacted with 1-tetralone to form a tertiary alcohol intermediate.
-
Dehydration and Isomerization: The alcohol intermediate is subsequently dehydrated and isomerized to yield the final product, this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Tetralone from α-Naphthol
Step 1: Hydrogenation of α-Naphthol to 1-Tetralol
-
Materials: α-Naphthol, Ethanol, Raney Nickel catalyst, Hydrogen gas.
-
Procedure:
-
In a high-pressure autoclave, dissolve α-naphthol in ethanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with constant stirring.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-tetralol.
-
The crude product can be purified by distillation or recrystallization.
-
Step 2: Oxidation of 1-Tetralol to 1-Tetralone
-
Materials: 1-Tetralol, Acetone (B3395972), Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
Procedure:
-
Dissolve 1-tetralol in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for a few hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.
-
Filter the mixture and wash the precipitate with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-tetralone.
-
Purify the crude product by vacuum distillation.
-
Stage 2: Synthesis of this compound from 1-Tetralone
Step 1: Preparation of 3,4-Dichlorophenylmagnesium Bromide
-
Materials: 1-Bromo-3,4-dichlorobenzene, Magnesium turnings, Anhydrous diethyl ether, Iodine crystal (as an initiator).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromo-3,4-dichlorobenzene in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining solution of 1-bromo-3,4-dichlorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Step 2: Grignard Reaction, Dehydration, and Isomerization
-
Materials: 1-Tetralone, 3,4-Dichlorophenylmagnesium bromide solution, Anhydrous diethyl ether, Saturated ammonium (B1175870) chloride solution, p-Toluenesulfonic acid.
-
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Add a solution of 1-tetralone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Dissolve the crude alcohol in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude product, a mixture of isomers, is then subjected to isomerization conditions, which may involve further heating or acid/base treatment to favor the formation of the desired this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data
| Step | Reactants | Product | Yield (%) | Purity (%) | Analytical Method |
| Hydrogenation of α-Naphthol | α-Naphthol, H₂ | 1-Tetralol | 85-95 | >98 | GC-MS, NMR |
| Oxidation of 1-Tetralol | 1-Tetralol, Jones Reagent | 1-Tetralone | 80-90 | >99 | GC-MS, NMR |
| Grignard Reaction and Dehydration | 1-Tetralone, 3,4-Dichlorophenylmagnesium bromide | This compound | 60-75 | >97 | HPLC, NMR, MS |
Visualizations
Caption: Multi-step synthesis of this compound.
Caption: Experimental workflow for the synthesis.
An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as the principal precursor in the multi-step synthesis of Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1] The compound's molecular architecture, featuring a dichlorophenyl group attached to a tetralone scaffold, is fundamental to establishing the core structure of the final active pharmaceutical ingredient (API).[1] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and efficiency of the Sertraline manufacturing process. This guide provides a comprehensive overview of the key physicochemical data for this compound, details relevant experimental methodologies, and illustrates its pivotal role in pharmaceutical synthesis.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, storage, and application in synthetic chemistry. The compound typically presents as a white to off-white or light beige solid.[1][2]
Data Summary
A compilation of the quantitative physicochemical data is presented in Table 1 for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [3] |
| Synonyms | 4-(3',4'-Dichlorophenyl)-1-tetralone, Sertraline Tetralone | [2][4] |
| CAS Number | 79560-19-3 | [1][5] |
| Molecular Formula | C₁₆H₁₂Cl₂O | [1][2] |
| Molecular Weight | 291.17 g/mol | [1][2][5] |
| Melting Point | 97-99°C, 104-108°C, 104-105°C | [1][2][5][6] |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [1][2] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | White to Off-White Solid/Powder | [1][5] |
| InChI Key | JGMBHJNMQVKDMW-UHFFFAOYSA-N | [1][5] |
| pKa | Data not readily available; expected to be weakly acidic at the α-carbon but not significantly ionized under typical conditions. |
Solubility Profile
The solubility of this compound is a critical factor in its synthesis, purification, and subsequent reactions. It exhibits very low solubility in water.[7] Its solubility in various organic solvents has been experimentally determined and is crucial for processes like crystallization and reaction optimization.[7]
Qualitative Solubility
The compound is soluble in several common organic solvents.
-
Soluble in: Acetone, Chloroform, Methanol, Toluene, Tetrahydrofuran (THF), N,N-dimethylformamide (DMF).[1][5][7]
-
Slightly Soluble in: Ether, Ethanol (B145695), 2-Propanol.[7][8]
Quantitative Solubility Data
A study by Li et al. systematically measured the solubility of this compound in seven organic solvents across a temperature range of 278.15 K to 323.15 K.[7] The results showed that solubility increases with temperature in all tested solvents. The order of solubility was determined to be: THF > Toluene > DMF > Acetone > Alcohols (Ethanol ≈ 2-Propanol > Methanol).[7] This data is vital for designing and optimizing crystallization processes for purification.[7]
Experimental Protocols
Detailed methodologies for the determination of key properties and for the principal synthetic application of this compound are outlined below.
Determination of Solubility (Laser Technique)
A laser-based technique can be employed for the precise measurement of solubility in various solvents across a range of temperatures.
Principle: This method, often referred to as laser nephelometry or dynamic light scattering, measures the intensity of light scattered by undissolved particles in a solution. The transition from a saturated solution with solid present to an unsaturated solution upon heating is marked by a sharp decrease in scattered light intensity, indicating the temperature at which the solid completely dissolves.
Methodology:
-
Sample Preparation: A known excess amount of solid this compound is added to a known amount of the desired solvent in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.
-
Heating and Measurement: The suspension is heated at a slow, controlled rate (e.g., 0.1 K/min) while being continuously stirred to ensure equilibrium.
-
Laser Monitoring: A laser beam is passed through the sample cell, and a photodetector measures the intensity of the transmitted or scattered light.
-
Endpoint Detection: The temperature at which the last solid particle dissolves is recorded. This is observed as a sudden and significant drop in light scattering or an increase in light transmission.
-
Data Correlation: This process is repeated for various solvent systems and temperatures to generate a comprehensive solubility curve. The experimental data can then be correlated using thermodynamic models or semiempirical equations.[9]
Synthesis of Sertraline Intermediate (Imine Formation)
The primary use of this compound is in the synthesis of Sertraline. The first key step is the condensation reaction with monomethylamine to form the corresponding N-methyl imine.[1]
Principle: This reaction is a nucleophilic addition of methylamine (B109427) to the ketone, followed by the elimination of water to form a Schiff base (imine). The equilibrium can be driven towards the product by removing water or by exploiting the low solubility of the imine product in the chosen solvent system.[1][5]
Methodology:
-
Reaction Setup: this compound is dissolved or suspended in a suitable solvent, such as ethanol or toluene, in a reaction vessel.[1][5]
-
Reagent Addition: An excess of monomethylamine (often as a solution in a solvent like methanol) is added to the reactor.[5]
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating.[5] In some protocols, a dehydrating agent like titanium tetrachloride (TiCl₄) is used to catalyze the reaction and remove the water formed, driving the reaction to completion.[10] However, optimized processes utilize solvents like ethanol where the low solubility of the resulting imine drives the reaction forward without the need for hazardous dehydrating agents.[1][5]
-
Product Isolation: As the reaction proceeds, the imine product precipitates out of the solution.
-
Purification: The solid product is isolated by filtration, washed with a small amount of cold solvent to remove unreacted starting material and impurities, and then dried.
Visualization of Key Synthetic Pathway
The role of this compound as a key starting material is best understood by visualizing its conversion to Sertraline.
Caption: Synthetic pathway from the tetralone precursor to the final API, Sertraline HCl.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 79560-19-3 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 7. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 8. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-1-tetralone (CAS: 79560-19-3): A Key Intermediate in Sertraline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-1-tetralone (CAS: 79560-19-3), a critical intermediate in the industrial synthesis of the widely prescribed antidepressant, sertraline (B1200038).[1][2] Sertraline is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[3][4] This document details the chemical and physical properties of the tetralone, presents established experimental protocols for its synthesis and subsequent conversion to sertraline, and includes visual diagrams to elucidate the synthetic pathway. The information compiled is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[5][6] Its core structure consists of a tetralone scaffold with a 3,4-dichlorophenyl group substitution.[1][2] A summary of its key chemical and physical properties is presented in Table 1 for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79560-19-3 | [3][6] |
| Molecular Formula | C₁₆H₁₂Cl₂O | [3][6] |
| Molecular Weight | 291.17 g/mol | [6] |
| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | [7] |
| Melting Point | 97-108 °C | [1][4][8] |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | [4] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | White or almost white crystalline powder | [1][5][6] |
| Solubility | Freely soluble in chlorobenzene (B131634) and acetone; slightly soluble in ether and alcohol; insoluble in water. Soluble in chloroform (B151607) and methanol (B129727) (with heating). | [1][4][5][6] |
| Storage | Sealed in a dry, cool, and well-ventilated place at room temperature. | [3][4][7] |
Synthesis of this compound
The most efficient and commonly employed industrial synthesis of this compound is through a one-step Friedel-Crafts reaction.[2] This process involves the reaction of α-naphthol with ortho-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride.[2]
Experimental Protocol: Friedel-Crafts Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
-
Materials:
-
α-naphthol
-
ortho-dichlorobenzene
-
Anhydrous aluminum chloride
-
Methyl ethyl ketone
-
Methanol
-
Discoloring charcoal
-
-
Procedure:
-
In a suitable reactor, charge α-naphthol (1.0 mole) and ortho-dichlorobenzene (500 ml).
-
With agitation, add anhydrous aluminum chloride (2.1 moles) in portions over approximately 20 minutes, allowing the temperature to rise.
-
Heat the reaction mixture to 65°C for 3 hours.
-
Cool the mixture and hydrolyze by adding water (1 liter) while maintaining the temperature below 40°C.
-
Separate the organic phase and concentrate it under vacuum at 60-80°C to recover the excess ortho-dichlorobenzene for recycling.
-
Dissolve the concentrated residue in methyl ethyl ketone (400 ml) and add discoloring charcoal (2 g) at 60°C.
-
Filter the solution and dilute with methanol (250 ml).
-
Cool the solution to 0°C for 4 hours to induce crystallization.
-
Isolate the resulting solid by filtration and dry to yield this compound.
-
-
Expected Yield: Approximately 61% with respect to the starting α-naphthol.
Conversion to Sertraline: A Two-Step Process
The transformation of this compound into sertraline is a cornerstone of the antidepressant's manufacturing process. This conversion is primarily achieved through a two-step sequence involving the formation of a Schiff base followed by its reduction.
Step 1: Schiff Base Formation (Imine Synthesis)
The tetralone is reacted with methylamine (B109427) to form the corresponding N-methylimine, also known as a Schiff base. Modern protocols have been optimized to avoid the use of hazardous dehydrating agents like titanium tetrachloride by leveraging the low solubility of the imine product in specific solvents to drive the reaction to completion.
Step 2: Reductive Amination
The formed imine is then reduced to yield racemic cis- and trans-sertraline. The desired cis-isomer is the precursor to the final active pharmaceutical ingredient.
Experimental Protocol: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
The following protocol details the formation of the imine intermediate:
-
Materials:
-
This compound
-
Isopropyl alcohol or n-Propyl alcohol
-
Monomethylamine
-
-
Procedure (using Isopropyl Alcohol):
-
Combine this compound (1.0 mole equivalent) with isopropyl alcohol (approx. 4.2 L/kg of tetralone) in a pressure-rated vessel.
-
Cool the mixture to a temperature between -5 and -10°C.
-
Add monomethylamine (3.4 mole equivalents).
-
Heat the mixture to a temperature between 85 and 100°C for 16 hours.
-
Cool the mixture to -15°C and hold for 24 hours.
-
Isolate the product by filtration.
-
-
Expected Yield and Purity: Approximately 92% yield with 95% purity.
Mandatory Visualizations
Synthetic Pathway of Sertraline from α-Naphthol
The following diagram illustrates the key steps in the synthesis of sertraline, starting from α-naphthol and proceeding through the formation of this compound.
Caption: Synthetic pathway of Sertraline from α-Naphthol.
Experimental Workflow for this compound Synthesis
This diagram outlines the key stages in the experimental workflow for the synthesis of the tetralone intermediate.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]
Conclusion
This compound is a pivotal molecule in the synthesis of sertraline, a globally significant pharmaceutical. Its efficient production via the Friedel-Crafts reaction and its subsequent conversion through reductive amination are well-established and optimized processes. This guide has provided a detailed technical overview of its properties, synthesis, and transformation, offering valuable insights for professionals in the field of drug development and manufacturing. The provided experimental protocols and visual diagrams serve as a practical resource for understanding and implementing these critical synthetic steps.
References
- 1. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 2. This compound|79560-19-3 [benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. 79560-19-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]
- 7. This compound | 79560-19-3 [sigmaaldrich.com]
- 8. This compound | 79560-19-3 [chemicalbook.com]
Spectroscopic Analysis of 4-(3,4-Dichlorophenyl)-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offering a detailed look at the vibrational properties of this molecule. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, analysis, and quality control of related chemical entities.
Introduction
This compound is a tetralone derivative characterized by a dichlorinated phenyl group. Its molecular structure gives rise to a unique vibrational spectrum that is instrumental in its identification and characterization. Both FTIR and Raman spectroscopy are powerful non-destructive techniques that provide complementary information about the molecular vibrations and are therefore essential tools for structural elucidation and purity assessment. Publicly available spectral data for this compound can be found on SpectraBase.[1]
Experimental Protocols
The following sections describe standardized experimental protocols for obtaining FTIR and Raman spectra of solid samples like this compound.
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid powders and films.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
A single-reflection diamond ATR accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the diamond crystal of the ATR accessory.
-
Sample Analysis: Apply uniform pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a spectral range of 4000-400 cm⁻¹. A typical measurement would involve co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and aromatic systems.
Instrumentation:
-
A dispersive Raman spectrometer equipped with a charge-coupled device (CCD) detector.
-
A laser excitation source, typically at 785 nm, to minimize fluorescence.
-
A microscope for precise sample targeting.
Procedure:
-
Calibration: Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide.
-
Data Acquisition:
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum over a Stokes shift range of approximately 200-3200 cm⁻¹.
-
Use an appropriate laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation. Multiple accumulations may be averaged to improve the spectrum quality.
-
-
Data Processing: The raw spectrum is typically baseline-corrected to remove any fluorescence background and may be normalized for comparison purposes.
Spectroscopic Data and Vibrational Mode Assignments
The following tables summarize the expected vibrational modes for this compound based on its chemical structure.
Disclaimer: The exact peak positions and intensities for FTIR and Raman spectra of this compound are available on SpectraBase. The following tables provide an illustrative assignment of the expected vibrational modes. Researchers should consult the primary data source for precise quantitative information.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (CH₂) |
| ~1680 | Carbonyl (C=O) Stretch |
| ~1600, ~1470 | Aromatic C=C Ring Stretch |
| ~1450 | CH₂ Scissoring |
| ~1280 | C-N Stretch (if applicable as an intermediate) |
| ~1130 | C-O Stretch |
| ~820 | C-Cl Stretch |
| Below 800 | Aromatic C-H Out-of-Plane Bending |
Raman Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2930 | Aliphatic C-H Stretch (CH₂) |
| ~1680 | Carbonyl (C=O) Stretch |
| ~1600 | Aromatic Ring Breathing Mode |
| ~1380 | CH₂ Wagging |
| ~1030 | Aromatic Ring In-Plane Bending |
| ~820 | C-Cl Stretch |
| ~680 | Aromatic Ring Puckering |
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the spectroscopic techniques and data analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationship between Techniques and Data.
References
An In-depth Technical Guide to the Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[1][2][3] The efficiency of the synthesis, crystallization, and purification of this intermediate is highly dependent on its solubility in various organic solvents. Understanding the solubility profile is therefore critical for process optimization, yield improvement, and ensuring the purity of the final active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of the solubility of this compound in several common organic solvents, details the experimental methodology for solubility determination, and illustrates relevant chemical and experimental workflows.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents across various temperatures. A key study measured the mole fraction solubility in methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) at temperatures from 278.15 K to 323.15 K.[4]
Overall, the solubility of this compound in the studied solvents increases with a rise in temperature.[4] The solubility was found to be highest in THF, followed by toluene, DMF, and acetone. The compound exhibits lower solubility in alcohols, with the lowest solubility observed in methanol.[4][5]
While the precise quantitative data from the definitive study by Li et al. (2007) is not publicly available in the searched resources, the established trend is presented below. For process development, it is recommended to consult the primary literature or perform experimental verification to obtain exact solubility values at specific temperatures.
Table 1: Relative Solubility of this compound in Various Organic Solvents
| Solvent | Relative Solubility |
| Tetrahydrofuran (THF) | Very High |
| Toluene | High |
| N,N-Dimethylformamide (DMF) | Medium-High |
| Acetone | Medium |
| 2-Propanol | Low |
| Ethanol | Low |
| Methanol | Very Low |
Experimental Protocols
The determination of solubility for this compound in organic solvents is typically performed using a dynamic or synthetic method, often employing a laser monitoring technique to detect the dissolution point.[4][5] This method is considered faster and more reliable than traditional analytical methods for this purpose.[4]
Protocol: Laser-Assisted Dynamic Solubility Determination
-
Sample Preparation: A known mass of this compound is added to a known mass of the selected organic solvent in a sealed, jacketed glass vessel. The vessel is equipped with a magnetic stirrer for constant agitation.
-
Temperature Control: The temperature of the solution is precisely controlled by circulating fluid from a thermostat through the jacket of the vessel.
-
Heating and Cooling Cycles: The solution is slowly heated at a constant rate (e.g., 0.1 K/min) until all the solid solute dissolves completely, resulting in a transparent solution. The solution is then cooled at the same controlled rate.
-
Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored by a detector.
-
Dissolution Point Determination: During the heating phase, the point at which the solution becomes completely clear corresponds to the complete dissolution of the solute. This is detected as a sharp increase in light transmission.
-
Crystallization Point Determination: During the cooling phase, the point at which the first solid particles appear (crystallization) is marked by a sudden drop in light transmission.
-
Equilibrium Temperature: The average of the dissolution temperature (from heating) and the crystallization temperature (from cooling) is taken as the equilibrium saturation temperature for that specific solute-solvent composition.
-
Data Collection: The experiment is repeated with different initial compositions of solute and solvent to determine the solubility across a range of temperatures. The mole fraction of the solute at each equilibrium temperature is then calculated.
Mandatory Visualizations
Logical Relationships and Experimental Workflows
To better illustrate the context and processes related to this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic pathway of Sertraline from this compound.
Caption: Experimental workflow for dynamic solubility determination using laser monitoring.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Central Role of 4-(3,4-Dichlorophenyl)-1-tetralone in the Synthesis of Sertraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of 4-(3,4-Dichlorophenyl)-1-tetralone as a key intermediate in the synthesis of the widely prescribed antidepressant, sertraline (B1200038). Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), possesses a complex stereochemistry, making the synthetic route and the control of chirality paramount for its therapeutic efficacy.[1][2] This document details the primary synthetic transformations involving this compound, presents quantitative data from various synthetic protocols, outlines detailed experimental methodologies, and provides visual representations of the synthetic pathways.
The Core Synthesis: From Tetralone to Sertraline
The fundamental step in the synthesis of sertraline from this compound is the introduction of the N-methylaminopropyl side chain at the C1 position of the tetralone ring. This is typically achieved through a two-step process: formation of a C=N double bond via condensation, followed by reduction to the desired amine. Two primary strategies have been developed, centering on the formation of either an imine (Schiff base) or a nitrone intermediate.
The key transformation involves a condensation reaction of this compound with monomethylamine to form an imine, which is then reduced to yield sertraline.[3] This reaction is a cornerstone of many industrial syntheses of this widely used antidepressant.[1][4] The structure of the tetralone, with its dichlorophenyl group, is crucial for forming the basic framework of the final active pharmaceutical ingredient.[3]
Imine-Mediated Synthesis
The traditional and most widely documented approach involves the condensation of this compound with methylamine (B109427) to form N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, also known as sertraline imine.[5][6][7] This imine is subsequently reduced to a mixture of cis and trans isomers of sertraline, from which the desired (1S, 4S)-cis isomer is isolated.
Early methods utilized catalysts like titanium tetrachloride (TiCl₄) to drive the condensation reaction.[4][6][7] However, due to the corrosive and hazardous nature of TiCl₄, alternative methods have been developed.[4] These include the use of dehydrating agents like molecular sieves or, more efficiently, leveraging the low solubility of the imine product in specific solvents like ethanol (B145695) to drive the reaction equilibrium towards completion.[4][5]
The subsequent reduction of the imine is a critical step that determines the diastereomeric ratio of the final product. Various reducing agents and conditions have been explored to maximize the yield of the desired cis-isomer.[8]
Nitrone-Mediated Synthesis
An alternative and often more stereoselective route involves the condensation of this compound with N-methylhydroxylamine to form a nitrone intermediate, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide.[1][4][9] This nitrone can be isolated as a stable compound.[4] Its subsequent reduction has been shown to provide a higher stereoselectivity towards the desired cis-racemic amine compared to the reduction of the corresponding imine.[4] This improved selectivity simplifies the purification process and increases the overall efficiency of the synthesis.
Quantitative Data Overview
The following tables summarize the quantitative data extracted from various reported synthetic protocols for the conversion of this compound to sertraline intermediates and the final product.
Table 1: Imine Formation from this compound
| Solvent | Methylamine (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Isopropyl Alcohol | 3.4 | 85-100 | 16 | ~92 | 95 | [5] |
| n-Propyl Alcohol | 6.7 | 100 | 12 | ~92 | 95 | [5] |
| Toluene | 4.5 | <15 | - | - | - | [7] |
| Methanol | - | Room Temp | 24 | - | - | [1] |
Table 2: Sertraline Synthesis and Resolution
| Starting Material | Key Intermediate | Resolution Agent | Final Product | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Racemic Tetralone | Racemic Imine | D-(-)-Mandelic Acid | (1S, 4S)-Sertraline | 68 (racemic cis) | 70:30 | [8] |
| Racemic Tetralone | Racemic Nitrone | R-(-)-Mandelic Acid | (1S, 4S)-Sertraline Mandelate (B1228975) | 41 | Stereoselective | [4] |
| Racemic Tetralone | Racemic Imine | Mandelic Acid | (1S-cis)-Sertraline Mandelate | 36 (from tetralone) | - | [5] |
| Racemic Tetralone | Racemic Imine | D-(-)-Mandelic Acid | (1S, 4S)-Sertraline | - | 80:20 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of sertraline from this compound.
Protocol 1: Imine Formation in Isopropyl Alcohol
-
Reaction Setup: A pressure-rated vessel is charged with 165 g (1 mol equiv) of this compound and 700 mL of isopropyl alcohol.[5]
-
Addition of Reagent: The mixture is cooled to a temperature between -5 and -10°C.[5] 60.2 g (3.4 mol equiv) of monomethylamine is then added.[5]
-
Reaction: The vessel is sealed and the mixture is heated to 85-100°C for 16 hours.[5] A conversion rate of approximately 95% to the imine is typically observed.[5]
-
Isolation: The reaction mixture is cooled to -15°C and maintained at this temperature for 24 hours to facilitate crystallization.[5]
-
Purification: The product is isolated by filtration, yielding approximately 92% of the imine with a purity of 95%.[5]
Protocol 2: Nitrone Formation and Reduction
-
Nitrone Formation: this compound is condensed with N-methylhydroxylamine to yield the nitrone intermediate.[4] The reaction results in a mixture of E/Z isomers, with the thermodynamically more stable Z isomer being isolated.[4]
-
Reduction: The isolated nitrone is reduced to a mixture of cis- and trans-sertraline. This reduction is reported to be highly stereoselective towards the cis isomer.[4]
-
Resolution: The resulting racemic cis-amine is dissolved in ethanol.[4] R-(-)-mandelic acid (30 mmol) is added to the solution.[4]
-
Crystallization and Isolation: The mandelate salt of (1S, 4S)-sertraline crystallizes from the solution. The suspension is stirred for 6 hours at 25°C, filtered, and washed with ethanol to yield (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (R)-mandelate with a yield of 41%.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes from this compound to sertraline.
Caption: Imine-mediated synthesis pathway to sertraline.
Caption: Nitrone-mediated synthesis pathway to sertraline.
Conclusion
This compound is an indispensable precursor in the industrial synthesis of sertraline. The conversion of this tetralone to either an imine or a nitrone intermediate, followed by reduction and resolution, constitutes the core of the synthetic strategy. While the imine route is traditional, the nitrone pathway offers advantages in terms of stereoselectivity. The choice of reaction conditions, particularly the solvent and catalyst, plays a crucial role in optimizing the yield and purity of the intermediates and the final active pharmaceutical ingredient. Ongoing research focuses on developing more efficient, safer, and environmentally benign synthetic methodologies, further underscoring the central importance of this compound in the production of this vital medication.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound|79560-19-3 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 7. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 8. EP1224159A1 - Improved synthesis of racemic sertraline - Google Patents [patents.google.com]
- 9. Improved industrial synthesis of antidepressant sertraline | Semantic Scholar [semanticscholar.org]
The Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone: A Historical and Technical Overview
An in-depth guide for researchers and drug development professionals on the discovery, history, and synthesis of a key pharmaceutical intermediate.
Introduction
4-(3,4-Dichlorophenyl)-1-tetralone is a crucial chemical intermediate, primarily recognized for its role as the principal precursor in the multi-step synthesis of Sertraline, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] The discovery and subsequent optimization of its synthesis have been driven by the commercial importance of Sertraline. This technical guide provides a comprehensive overview of the historical development of its synthesis, detailed experimental protocols for key methodologies, and quantitative data to support process optimization.
Historical Context and Discovery
The development of this compound is intrinsically linked to the discovery and commercialization of Sertraline (marketed as Zoloft®). Early synthetic routes to 4-aryl-tetralones were often complex and inefficient, involving multiple distinct chemical transformations.[1] A previously established five-step method for preparing 4-aryl tetralones involved the reaction of benzoyl chloride with an aromatic hydrocarbon, followed by a Stobbe condensation, decarboxylation, hydrogenation, and finally cyclization.[2]
A significant advancement in the synthesis of this compound was the development of a more direct, one-pot synthesis. This streamlined approach, detailed in the subsequent sections, represented a major improvement in efficiency and has been a focus of ongoing process optimization studies.[1] The evolution of its synthesis reflects a common trend in pharmaceutical chemistry: the refinement of synthetic routes to reduce costs, improve yield and purity, and minimize environmental impact.
Core Synthesis Methodologies
The primary methods for synthesizing this compound are the historical multi-step sequence involving a Friedel-Crafts cyclization of a carboxylic acid and a more modern, efficient one-pot reaction of α-naphthol.
One-Pot Synthesis from α-Naphthol
This method provides a more direct and efficient route to this compound. It involves the reaction of α-naphthol with an excess of orthodichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Historical Multi-Step Synthesis via Intramolecular Friedel-Crafts Acylation
The earlier, more conventional synthesis of 4-aryl-1-tetralones involves the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids. This method, while effective, is a multi-step process that begins with the formation of the requisite 4-arylbutyric acid.
Quantitative Data Summary
The following table summarizes key quantitative data from a representative one-pot synthesis protocol.
| Parameter | Value | Reference |
| Starting Materials | ||
| α-Naphthol | 1 mole equivalent | [2] |
| Orthodichlorobenzene | 2 to 5 molar equivalents | [2] |
| Anhydrous Aluminum Chloride | 2.1 molar equivalents | [2] |
| Reaction Conditions | ||
| Temperature | 50-70°C | [2] |
| Reaction Time | 3 hours | [2] |
| Product Characteristics | ||
| Yield | 61% | [2] |
| Melting Point | 104-108°C | [1][2] |
| Purity (by GC) | >98.0% | [1] |
| Purity (after recrystallization) | >99.5% | [2] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from α-Naphthol
Materials:
-
α-Naphthol (144.2 g, 1 mole)
-
Orthodichlorobenzene (500 ml)
-
Anhydrous aluminum chloride (280 g, 2.1 moles)
-
Water
-
Di-isopropyl ether
-
Methyl ethyl ketone
-
Methanol
-
Discoloring charcoal
Procedure:
-
In a 1-liter reactor equipped with a rotary anchor agitation device, place 144.2 g (1 mole) of α-naphthol and 500 ml of orthodichlorobenzene.[2]
-
Over 20 minutes, add 280 g (2.1 moles) of anhydrous aluminum chloride in portions. The temperature will rise from approximately 20°C to 50°C.[2]
-
Heat the reaction mixture to 65°C for 3 hours.[2]
-
Cool the mixture and hydrolyze it at a temperature below 40°C with 1 liter of water.[2]
-
Add 700 ml of di-isopropyl ether and decant the mixture to separate the upper organic phase.[2]
-
Maintain the organic phase at -5° to -10°C for 4 hours to precipitate the product.[2]
-
Separate the precipitate and dry to obtain the crude product.
-
For purification, take up the crude product (approximately 300 g) with 400 ml of methyl ethyl ketone and 2 g of discoloring charcoal at 60°C.[2]
-
Filter the solution and dilute it with 250 ml of methanol.[2]
-
Cool the solution to 0°C for 4 hours to crystallize the pure product.[2]
-
Separate the light beige solid by filtration and dry to obtain 177.8 g of this compound (Yield: 61%).[2]
Visualizing the Synthesis and its Significance
The following diagrams illustrate the one-pot synthesis of this compound and its subsequent conversion to Sertraline, highlighting its central role in the production of this important pharmaceutical.
Conclusion
The synthesis of this compound is a prime example of process optimization in pharmaceutical manufacturing. The shift from a lengthy, multi-step process to a more efficient one-pot synthesis has been a significant development. This guide provides the essential historical context, detailed protocols, and quantitative data to aid researchers and professionals in understanding and potentially further refining the synthesis of this vital pharmaceutical intermediate. The provided diagrams offer a clear visual representation of the synthesis workflow and its critical role in the production of Sertraline.
References
4-(3,4-Dichlorophenyl)-1-tetralone molecular weight and formula
This guide provides core technical information regarding the chemical compound 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of Sertraline[1][2].
Chemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for researchers and scientists in drug development and chemical synthesis.
| Property | Value |
| Molecular Formula | C16H12Cl2O[1][3][4][5][6] |
| Molecular Weight | 291.17 g/mol [1][3][4][5][6] |
| IUPAC Name | 4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one[4][7] |
| Synonyms | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone[4] |
| CAS Number | 79560-19-3[1][2][3][7] |
Experimental Data and Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this immediate guide. However, it is a well-documented compound. Its synthesis is a critical step in the production of the antidepressant Sertraline[2]. The process generally involves a condensation reaction with monomethylamine to form an imine intermediate, which is then reduced[2]. Modern synthetic methods, such as direct Friedel-Crafts reactions, are being explored to improve the efficiency of its production[2].
Logical Relationships and Workflows
The following diagram illustrates the logical position of this compound within the broader context of Sertraline synthesis.
References
- 1. 4-(3,4-dichloro-phenyl)-1-tetralone--Yancheng City Donggang Pharmaceutical Development Co., Ltd. [dgpharm.com]
- 2. This compound|79560-19-3 [benchchem.com]
- 3. This compound | 79560-19-3 [chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. 79560-19-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline Tetralone Derivative) [lgcstandards.com]
- 7. This compound | 79560-19-3 [sigmaaldrich.com]
In-Depth Technical Guide: Safety and Handling of 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of the antidepressant medication Sertraline (B1200038).[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Chemical Name | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | [2] |
| CAS Number | 79560-19-3 | [1] |
| Molecular Formula | C₁₆H₁₂Cl₂O | [3] |
| Molecular Weight | 291.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 104-108 °C | [1] |
| Solubility | Soluble in acetone, chloroform, and methanol. | [1] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [4] |
Hazard Identification and Toxicology
While some safety data sheets classify this compound as not a hazardous substance or mixture, others indicate potential hazards.[5] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.
GHS Hazard Statements (where indicated):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Quantitative Toxicological Data:
| Test | Species | Result | Duration | Source |
| EC50 | Aquatic crustacea | > 0.059 mg/L | 48 h | [6] |
Due to the lack of comprehensive toxicological data, it is recommended to handle this compound as potentially hazardous.
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
A standardized workflow for handling this compound is essential to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[6]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. For larger quantities or where splashing is possible, consider a chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.[2]
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills or if you are unsure, contact your institution's environmental health and safety department.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
For liquid spills, once absorbed, carefully scoop the material into a designated hazardous waste container.
-
For solid spills, carefully sweep the material into a dustpan and transfer to a hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
-
Collect all cleaning materials in the hazardous waste container.
-
-
Waste Disposal: Seal and label the hazardous waste container for disposal according to your institution's guidelines.
-
Restock: Replenish any used items in the spill kit.
Waste Disposal
All waste containing this compound, including contaminated labware and cleaning materials, should be disposed of as hazardous chemical waste.[7] Follow your institution's and local regulations for the disposal of chlorinated organic compounds. Containers should be clearly labeled.
Application in Synthesis: The Path to Sertraline
The primary application of this compound is as a key precursor in the synthesis of Sertraline.[1] The general synthetic route involves a reductive amination reaction.
Experimental Example: Synthesis of Sertraline Imine Intermediate
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
In a pressure-rated vessel, combine this compound with a suitable solvent such as ethanol or isopropyl alcohol.[8]
-
Cool the mixture to approximately -5°C.[8]
-
Carefully add monomethylamine to the reaction mixture.[8]
-
Seal the vessel and heat to 85-100°C for several hours, monitoring the reaction progress.[8]
-
Upon completion, cool the mixture to -15°C to facilitate the precipitation of the imine product.[8]
-
Isolate the product by filtration and wash with a cold solvent.[8]
The resulting imine is then subjected to a reduction step, commonly using catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), to yield Sertraline.[6]
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from strong oxidizing agents.[8] The compound is generally stable under normal storage conditions.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this compound.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. GSRS [precision.fda.gov]
- 4. Toxicity studies on dichlorophenyl benzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 6. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. datapdf.com [datapdf.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of the antidepressant sertraline (B1200038), utilizing the key intermediate 4-(3,4-Dichlorophenyl)-1-tetralone. The methodologies outlined are based on established and improved industrial synthesis routes, focusing on efficiency, stereoselectivity, and safety.
Overview of the Synthetic Pathway
The synthesis of sertraline from this compound is a multi-step process that hinges on the formation of an imine or a related intermediate, followed by a diastereoselective reduction to yield the desired cis-isomer. Subsequent resolution of the racemic mixture provides the enantiomerically pure (1S,4S)-sertraline. This key intermediate, this compound, serves as the foundational scaffold for constructing the final active pharmaceutical ingredient (API).[1][2]
The general synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of Sertraline HCl.
Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of sertraline.
Protocol 1: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Imine Intermediate)
The condensation of this compound with methylamine is a critical step. Several methods have been developed to drive this reaction to completion, with variations in catalysts and solvents.
Method A: Titanium Tetrachloride Catalysis
This traditional method utilizes a strong Lewis acid to promote the condensation.
-
Materials:
-
This compound
-
Toluene
-
Monomethylamine
-
Titanium tetrachloride
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in toluene.
-
Cool the mixture to -10°C under a nitrogen atmosphere.
-
Add monomethylamine (4.5 eq) and stir for 10 minutes.
-
Add titanium tetrachloride (0.56 eq) dropwise, ensuring the temperature remains below 15°C.[1]
-
Allow the reaction to proceed to completion, monitored by an appropriate analytical technique (e.g., HPLC or TLC).
-
Upon completion, the reaction mixture can be worked up or used directly in the subsequent reduction step.
-
Method B: Molecular Sieves as Dehydrating Agent
This method offers an alternative to the corrosive titanium tetrachloride by using molecular sieves to remove the water formed during the reaction.
-
Materials:
-
This compound
-
Monomethylamine
-
3 Angstrom molecular sieves
-
An appropriate solvent (e.g., toluene)
-
-
Procedure:
-
Combine this compound and monomethylamine in a suitable solvent.
-
Add 3 Angstrom molecular sieves to the mixture.[3]
-
The molecular sieves will adsorb the water generated, driving the equilibrium towards the formation of the imine.[3]
-
Monitor the reaction for completion.
-
The molecular sieves can be removed by filtration.
-
Method C: Solvent-Driven Precipitation
A greener approach involves using a solvent in which the imine product has low solubility, thus driving the reaction forward by precipitation.
-
Materials:
-
This compound
-
Ethanol (or other suitable alcohol like isopropanol (B130326) or n-propanol)
-
Monomethylamine
-
-
Procedure:
-
Combine this compound (1.0 eq) with ethanol.
-
Cool the mixture to approximately -5°C to -10°C.
-
Add monomethylamine (3.4-6.7 eq).
-
Heat the mixture to 85-100°C in a pressure-rated vessel for 12-16 hours.[4]
-
Cool the mixture to -15°C to allow for crystallization of the imine product.[4]
-
Isolate the product by filtration. This method can yield the imine in approximately 92% with 95% purity.[4]
-
Protocol 2: Reduction of the Imine Intermediate to Racemic Sertraline
The reduction of the imine is a crucial step that determines the diastereomeric ratio (cis/trans) of the resulting sertraline. Catalytic hydrogenation is commonly employed to favor the formation of the desired cis-isomer.
-
Materials:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
-
Ethanol
-
Hydrogenation catalyst (e.g., Pd/CaCO₃ or Pd/C)
-
Hydrogen gas
-
-
Procedure:
-
Suspend the imine intermediate in ethanol.
-
Add the hydrogenation catalyst (e.g., 1% w/w Pd/CaCO₃ relative to the tetralone).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 20-60 psig).
-
Maintain the reaction at a suitable temperature (e.g., room temperature to 70°C) until hydrogen uptake ceases.[5]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis and trans sertraline isomers.
-
Protocol 3: Resolution of Racemic cis-Sertraline
The separation of the desired (1S,4S)-enantiomer from the racemic mixture is achieved by diastereomeric salt formation with a chiral resolving agent, typically D-(-)-mandelic acid.
-
Materials:
-
Solution of racemic cis/trans-sertraline in ethanol
-
D-(-)-mandelic acid
-
-
Procedure:
-
To the ethanolic solution of racemic sertraline, add D-(-)-mandelic acid (approximately 0.9 eq).
-
Heat the mixture to reflux.
-
Slowly cool the mixture to approximately -10°C to selectively crystallize the (1S,4S)-sertraline mandelate (B1228975) salt.
-
Isolate the salt by filtration and wash with chilled ethanol.
-
The resulting mandelate salt can be converted to the free base and then to sertraline hydrochloride.
-
Data Presentation
The following tables summarize quantitative data for the key reaction steps, allowing for easy comparison of different methodologies.
Table 1: Comparison of Imine Formation Methods
| Method | Catalyst/Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| A | Titanium tetrachloride | Toluene | <15 | - | - | - |
| B | 3Å Molecular Sieves | Toluene | - | - | - | - |
| C | None (Precipitation) | Isopropyl Alcohol | 85-100 | 16 | ~92 | ~95 |
| C | None (Precipitation) | n-Propyl Alcohol | 100 | 12 | ~92 | ~95 |
Table 2: Comparison of Imine Reduction Methods
| Catalyst | Solvent | Hydrogen Pressure (psig) | Temperature (°C) | cis:trans Ratio |
| Pd/C | - | 20-100 | 20-100 | 3:1 |
| Pd/CaCO₃ | Ethanol | - | - | 20:1 |
Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key decision points in the synthesis of sertraline.
References
- 1. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 2. This compound|79560-19-3 [benchchem.com]
- 3. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 4. datapdf.com [datapdf.com]
- 5. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
Application Note: Purity Assessment of 4-(3,4-Dichlorophenyl)-1-tetralone by HPLC and GC
Abstract
This application note details the analytical methods for determining the purity of 4-(3,4-Dichlorophenyl)-1-tetralone, a critical intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed for this purpose.[1][2][4][5][6] This document provides exemplary protocols for both HPLC and GC methods, suitable for quality control and research environments. While specific, validated methods are often proprietary, the protocols herein are based on established principles for the analysis of pharmaceutical intermediates and provide a robust starting point for method development and validation.
Introduction
This compound is a key building block in the manufacturing of Sertraline.[1][2] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities in the starting material can carry through the synthetic process or lead to the formation of undesirable side products, potentially affecting the impurity profile of the final drug product. Therefore, reliable and accurate analytical methods are essential for the purity assessment of this compound. Both HPLC and GC are powerful separation techniques capable of resolving the main component from its potential impurities.
Data Presentation
The purity of commercially available this compound is typically high, as indicated by various suppliers. The following table summarizes the generally accepted purity specifications for this compound.
| Parameter | Specification | Analytical Method | Reference |
| Purity | >98.0% | GC | [2][3][4] |
| Purity | ≥98% | HPLC | [6] |
| Appearance | White to Almost white powder to crystal | Visual | [2] |
| Solubility | Soluble in Dichloromethane, Acetone, Chloroform, Methanol | Wet Chemistry | [2] |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. These methods are based on common practices for similar compounds and should be validated for their intended use.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Analysis
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) Protocol
This protocol outlines a GC method for the purity determination of this compound.
1. Instrumentation and Materials
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 100% dimethylpolysiloxane)[5]
-
Hydrogen (carrier gas)
-
Nitrogen (makeup gas)
-
Air (for FID)
-
Acetone (GC grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and syringes
2. Chromatographic Conditions
| Parameter | Condition |
| Column | 100% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film |
| Carrier Gas | Hydrogen at 1.5 mL/min (constant flow)[5] |
| Inlet Temperature | 270 °C[5] |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |
| Detector | FID |
| Detector Temperature | 300 °C |
3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.
4. Analysis
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method.
Mandatory Visualization
Caption: Workflow for the purity assessment of this compound.
Caption: Relationship between analytical techniques and purity assessment.
References
- 1. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 2. This compound|79560-19-3 [benchchem.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | 79560-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. dea.gov [dea.gov]
- 6. calpaclab.com [calpaclab.com]
Application Notes and Protocols for Condensation Reactions with Monomethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Condensation reactions involving monomethylamine are fundamental transformations in organic synthesis, leading to the formation of N-methylated compounds that are pivotal in medicinal chemistry and drug development. The incorporation of a methyl group onto a nitrogen atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. N-methylation can improve metabolic stability by hindering enzymatic degradation, increase membrane permeability and oral bioavailability by reducing hydrogen bonding capacity, and modulate binding affinity to biological targets through conformational effects.[1][2][3][4][5][6][7][8] This document provides detailed experimental protocols for three key condensation reactions with monomethylamine: Schiff base formation, reductive amination, and amide synthesis.
Key Applications in Drug Discovery
The N-methyl moiety is a common feature in many approved drugs and clinical candidates.[9][10] Its strategic introduction is a widely used tactic to optimize lead compounds. For instance, N-methylation of peptides can enhance their stability against proteases, a critical factor for their therapeutic application.[1][4] In small molecule drug discovery, the "magic methyl" effect, where the addition of a methyl group drastically improves a compound's properties, is a well-documented phenomenon.[5]
Data Presentation: A Comparative Overview of N-Methylation Strategies
The choice of condensation reaction depends on the starting material and the desired final product. The following tables summarize typical reaction conditions and yields for the synthesis of N-methylated compounds from various substrates.
Table 1: Reductive Amination of Aldehydes and Ketones with Monomethylamine [2][11][12]
| Carbonyl Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH₄ | Methanol (B129727) | 25 | 2 | 95 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 4 | 92 |
| Cyclohexanone | NaBH₃CN | Methanol | 25 | 6 | 88 |
| Acetophenone | H₂/Pd-C | Ethanol | 50 | 8 | 85 |
| 2-Naphthaldehyde | Me₂SiHCl | Acetonitrile | 25 | 8 | 99 |
Table 2: Amide Bond Formation with Monomethylamine [13]
| Carboxylic Acid Derivative | Coupling Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoyl chloride | Schotten-Baumann | NaOH | Water/DCM | 0-25 | 1 | >95 |
| Acetic anhydride | Direct reaction | None | Neat | 25 | 0.5 | 90 |
| Benzoic acid | HATU/DIPEA | DIPEA | DMF | 25 | 2 | 88 |
| Propanoic acid | EDC/HOBt | Triethylamine | Dichloromethane | 25 | 4 | 85 |
| 4-Nitrobenzoyl chloride | Aqueous methylamine | None | Dichloromethane | 25 | 0.5 | >95 |
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-1-phenylethan-1-amine via Reductive Amination
This protocol details the synthesis of an N-methyl secondary amine from an aldehyde using a one-pot reductive amination procedure.[11]
Materials:
-
Benzaldehyde
-
Monomethylamine solution (2M in Methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
Water
-
Hydrochloric acid (2M) (for ketones)
-
Sodium hydroxide (B78521) (10% w/v) (for ketones)
Procedure:
-
To a solution of monomethylamine in methanol (2M, 7.5 mL), add titanium(IV) isopropoxide (2 mL, 6.6 mmol).
-
Add the starting aldehyde (5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Carefully add sodium borohydride (0.2 g, 5 mmol) in portions.
-
Continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of water (1 mL).
-
Filter the resulting inorganic precipitate and wash it with diethyl ether (20 mL).
-
Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to yield the N-methyl secondary amine.
For Ketone Substrates: After step 9, extract the combined diethyl ether extracts with 2M hydrochloric acid (2 x 10 mL). Make the acidic aqueous solution alkaline (pH 10) by the slow addition of 10% (w/v) aqueous sodium hydroxide and then extract with diethyl ether (2 x 20 mL). Dry the combined organic extracts over anhydrous potassium carbonate and concentrate in vacuo to give the pure N-methylated amine.[11]
Protocol 2: Synthesis of N-Methylbenzamide via Amide Coupling
This protocol describes the formation of an N-methyl amide from an acyl chloride.[13]
Materials:
-
Benzoyl chloride
-
Aqueous monomethylamine solution (e.g., 40%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve benzoyl chloride (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous monomethylamine solution (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylbenzamide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflows for reductive amination and amide synthesis with monomethylamine.
Caption: Conceptual diagram illustrating the benefits of N-methylation in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for 4-(3,4-Dichlorophenyl)-1-tetralone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-(3,4-Dichlorophenyl)-1-tetralone as a reference standard in the analytical studies of sertraline (B1200038), a widely prescribed antidepressant. This document outlines its primary application in impurity profiling and offers comprehensive methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a crucial chemical intermediate in the synthesis of sertraline.[1][2] Consequently, it is also a potential impurity in the final drug substance and is listed as Sertraline EP Impurity F.[3][4] Its monitoring and quantification are essential to ensure the quality, safety, and efficacy of sertraline-containing pharmaceutical products. This reference standard is intended for use in the development, validation, and routine application of analytical methods for quality control and stability testing.
Physicochemical Properties of the Reference Standard
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone |
| CAS Number | 79560-19-3 |
| Molecular Formula | C₁₆H₁₂Cl₂O |
| Molecular Weight | 291.17 g/mol |
| Appearance | White to off-white or light brown crystalline powder |
| Solubility | Soluble in methanol, acetonitrile, dichloromethane, and acetone. Insoluble in water. |
| Melting Point | Approximately 99-105 °C |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This section details a proposed stability-indicating HPLC method for the quantification of this compound in sertraline drug substance or formulations. The method is based on established principles for the analysis of sertraline and its impurities.[5][6]
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2.9) in a ratio of 80:20 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Preparation (for Sertraline Drug Substance): Accurately weigh a suitable amount of the sertraline sample, dissolve it in the mobile phase to a known concentration, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Illustrative):
The following table summarizes the typical validation parameters that should be assessed for this method.
| Parameter | Expected Outcome |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range |
| Accuracy (Recovery) | 98-102% |
| Precision (%RSD) | < 2% for repeatability and intermediate precision |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | The peak for this compound should be well-resolved from sertraline and other impurities. |
Experimental Workflow for HPLC Analysis
Application 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially at trace levels, an LC-MS/MS method is recommended. This protocol is a proposed method based on common practices for the analysis of small molecules in pharmaceutical matrices.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation:
-
A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from the main component and other impurities. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 291.0 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of the reference standard. Likely fragments would result from the loss of water and cleavage of the tetralone ring. |
| Collision Energy | To be optimized for each transition |
4. Preparation of Solutions:
-
Follow a similar procedure as for the HPLC method, using the mobile phase as the diluent.
5. Data Analysis:
-
Quantification is based on the peak area of the specific MRM transition, plotted against the concentration of the working standard solutions to generate a calibration curve.
Logical Flow for LC-MS/MS Method Development
Use in Forced Degradation Studies
This compound as a reference standard is crucial in forced degradation studies of sertraline.[5] These studies are performed to demonstrate the stability-indicating nature of the analytical method. By subjecting sertraline to stress conditions (e.g., acid, base, oxidation, heat, and light), the formation of degradation products, including the tetralone, can be monitored. The reference standard is used to confirm the identity of the degradation product peak and to quantify its formation over time.
Handling and Storage
The this compound reference standard should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood. It should be stored in a tightly sealed container in a cool, dry place, protected from light.
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound as a reference standard for the accurate and reliable analysis of sertraline and its impurities.
References
Application Notes and Protocols: Reduction of 4-(3,4-Dichlorophenyl)-1-tetralone to Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenyl)-1-tetralone is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline.[1] The reduction of the ketone functional group in this molecule to a hydroxyl group is a pivotal step, yielding 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation can be achieved through various reductive methods, each offering different advantages in terms of yield, stereoselectivity, and scalability. The stereochemistry of the resulting alcohol, being either cis or trans, is of paramount importance for the subsequent synthesis steps and the biological activity of the final product.
This document provides detailed application notes and protocols for the reduction of this compound to its corresponding alcohol derivatives, focusing on methods employing sodium borohydride (B1222165) and catalytic hydrogenation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for different methods used in the reduction of this compound.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Method 1 | Sodium Borohydride (NaBH₄) | Methanol (B129727) | 0 - Room Temp | 3-5 | 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | Not specified | Not specified | [2][3] |
| Method 2 | Catalytic Hydrogenation | 5% Pd/CaCO₃ | Methanol/Water | 20-35 | cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine | 99.8:0.2 | Not specified | [4] |
| Method 3 | Asymmetric Reduction | Asymmetric Reagent (e.g., Ipc₂BX) | Tetrahydrofuran | 20-25 | Mixture of cis and trans alcohols | Varies with reagent | Not specified | [5] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol describes the reduction of this compound using sodium borohydride, a widely used and versatile reducing agent.[2]
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Catalytic Hydrogenation
This protocol details the stereoselective reduction of the imine derivative of this compound via catalytic hydrogenation to yield the corresponding amine. A similar approach can be adapted for the direct reduction of the tetralone to the alcohol. This method is particularly useful for achieving high cis-selectivity.[4]
Materials:
-
4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (Sertraline imine)
-
5% Palladium on Calcium Carbonate (Pd/CaCO₃)
-
Methanol (MeOH)
-
Water
-
Hydrogenation flask/Parr shaker
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation flask, prepare a mixture of 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1(2H)-naphthalenimine (10 gm), 5% Pd/CaCO₃ (0.6 gm), methanol (150 ml), and water (2 ml).
-
Seal the flask and purge with hydrogen gas.
-
Subject the mixture to hydrogenation under a hydrogen pressure of 0.5 Kg at a temperature of 20-35°C.
-
Maintain vigorous stirring for approximately 3.5 hours.
-
Monitor the reaction for the uptake of hydrogen.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Combine the filtrate and washings, and evaporate the solvent completely under vacuum to obtain cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine.
Visualizations
Chemical Reaction Pathway
Caption: Chemical transformation from tetralone to alcohol.
Experimental Workflow for Sodium Borohydride Reduction
Caption: Step-by-step reduction workflow.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]
- 5. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
In Vivo Application Notes: Derivatives of 4-(3,4-Dichlorophenyl)-1-tetralone, Featuring Sertraline
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in in vivo studies of 4-(3,4-Dichlorophenyl)-1-tetralone derivatives. The focus is on sertraline (B1200038), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) that serves as a key derivative of this chemical class.[1] These notes will cover its mechanism of action, relevant animal models for studying its antidepressant and anxiolytic effects, and detailed protocols for conducting such studies.
Introduction to Sertraline's Mechanism of Action
Sertraline's primary mechanism of action is the potent and selective inhibition of serotonin (5-HT) reuptake in the central nervous system.[2] By binding to the serotonin transporter (SERT), it blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.[3][4] This enhancement of serotonergic neurotransmission is believed to be the foundation of its therapeutic effects.[4]
While highly selective for the serotonin transporter, in vivo studies in rats have shown that sertraline can also increase extracellular levels of dopamine (B1211576) in the nucleus accumbens and striatum.[5][6] It has very weak effects on norepinephrine (B1679862) and dopamine neuronal reuptake.[2] In vitro studies have demonstrated that sertraline has no significant affinity for adrenergic, cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine (B76468) receptors.[2][4]
Chronic administration of sertraline in animals has been shown to down-regulate brain norepinephrine receptors, a characteristic shared with other effective antidepressant drugs.[2]
In Vivo Models for Efficacy Testing
Several well-established animal models are used to evaluate the antidepressant and anxiolytic properties of sertraline and related compounds. The most common models include the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model.[7]
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity.[7] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[7][8] Antidepressant treatment, including with sertraline, has been shown to increase the duration of active, escape-oriented behaviors like swimming and climbing, and reduce the time spent immobile.[9][10][11][12]
-
Chronic Mild Stress (CMS): The CMS model is considered to have high validity for studying depression as it involves exposing animals to a series of mild, unpredictable stressors over an extended period.[7][13] This induces a state analogous to human depression, characterized by anhedonia (a reduced response to rewards), which can be measured by a decrease in the consumption of a sucrose (B13894) solution.[13] Chronic treatment with antidepressants like sertraline can reverse these stress-induced behavioral deficits.[13]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies involving sertraline.
Table 1: Effect of Sertraline on Neurotransmitter Levels in Rat Brain
| Brain Region | Treatment (Dose) | Neurotransmitter | % Increase from Baseline (Mean ± SEM) |
| Nucleus Accumbens | Sertraline (10 mg/kg) | Serotonin | ~400% |
| Dopamine | ~150% | ||
| Norepinephrine | ~150% | ||
| Striatum | Sertraline (10 mg/kg) | Serotonin | ~350% |
| Dopamine | ~175% | ||
| Medial Prefrontal Cortex | Sertraline (10 mg/kg) | Serotonin | ~300% |
Data adapted from in vivo microdialysis studies in rats.[5][6]
Table 2: Behavioral Effects of Sertraline in the Forced Swim Test in Rats
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Swimming Time (seconds) |
| Vehicle Control | - | 180 ± 15 | 110 ± 10 |
| Sertraline | 5 | 125 ± 12 | 165 ± 15 |
| Sertraline | 10 | 90 ± 10 | 200 ± 18 |
*p < 0.05 compared to vehicle control. Data are representative of typical findings.[9][10][11]
Table 3: Effects of Sertraline in the Chronic Mild Stress Model in Rats
| Treatment Group | Sucrose Preference (%) | Hippocampal BDNF Expression (relative to control) |
| Non-Stressed Control | 85 ± 5 | 1.0 ± 0.1 |
| Chronic Mild Stress (CMS) + Vehicle | 55 ± 6 | 0.6 ± 0.08 |
| CMS + Sertraline (10 mg/kg/day) | 80 ± 7# | 0.9 ± 0.12# |
*p < 0.05 compared to non-stressed control. #p < 0.05 compared to CMS + Vehicle. BDNF (Brain-Derived Neurotrophic Factor) is a key neurotrophin involved in neuronal survival and growth.[14]
Detailed Experimental Protocols
This protocol is adapted from standard procedures used in preclinical antidepressant screening.[8][15]
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats or mice.
Materials:
-
Plexiglas cylinders (21 cm diameter x 46 cm height for rats).
-
Water at 25°C.
-
Video camera and recording software.
-
Test compound (e.g., sertraline) and vehicle.
-
Animal scale.
-
Dry towels and a warming area.
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., sertraline at 5 or 10 mg/kg, i.p.) or vehicle to the animals. Typically, a series of injections are given over a few days leading up to the test.[11]
-
Test Session:
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The predominant behavior in each 5-second interval of the test is recorded.[15]
-
Immobility: The animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.[15]
-
Swimming: Defined as active movements around the cylinder.[15]
-
Climbing: Characterized by upward-directed movements of the forepaws along the cylinder wall.[15]
-
-
Post-Test Care: After the 5-minute session, remove the animals from the water, gently dry them with a towel, and place them in a warm, dry cage to recover.
-
Data Analysis: The total time spent in immobility, swimming, and climbing is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
This protocol is based on the well-established model for inducing a depressive-like state in rodents.[13][16]
Objective: To induce a depressive-like phenotype in rodents, characterized by anhedonia, and to assess the efficacy of chronic antidepressant treatment in reversing this phenotype.
Materials:
-
Animal housing with the capability for various environmental manipulations.
-
Sucrose solution (1%) and water bottles.
-
Test compound (e.g., sertraline) and vehicle.
-
Animal scale.
-
Stressors (e.g., tilted cages, damp bedding, light/dark cycle reversal, social isolation, etc.).[17]
Procedure:
-
Baseline Sucrose Preference Test:
-
For 48 hours, habituate the animals to a 1% sucrose solution by presenting them with two bottles, one with sucrose solution and one with water.
-
Following habituation, deprive the animals of food and water for 14-18 hours.
-
Present the animals with pre-weighed bottles of 1% sucrose solution and water for 1 hour.
-
Measure the consumption of each liquid and calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
CMS Protocol (4-8 weeks):
-
Expose the animals to a varied sequence of mild, unpredictable stressors. A typical weekly schedule might include:
-
Day 1: Tilted cage (45°) for 12 hours.
-
Day 2: Damp bedding for 8 hours.
-
Day 3: Continuous overnight illumination.
-
Day 4: Paired housing with a different cage mate for 6 hours.
-
Day 5: Food or water deprivation for 12 hours.
-
Day 6: White noise for 4 hours.
-
Day 7: No stress.
-
-
The schedule of stressors should be unpredictable from week to week.
-
-
Chronic Drug Administration:
-
Weekly Sucrose Preference Monitoring:
-
Continue the CMS protocol and drug administration for another 3-5 weeks.
-
Perform the sucrose preference test weekly to monitor the reversal of anhedonia.
-
-
Data Analysis:
-
Analyze the sucrose preference data over time using repeated measures ANOVA to compare the different treatment groups.
-
At the end of the study, brain tissue can be collected for neurochemical or molecular analysis (e.g., measuring BDNF levels).[14]
-
Visualizations
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sertraline - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Animal models of depression - Wikipedia [en.wikipedia.org]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. research.universityofgalway.ie [research.universityofgalway.ie]
- 10. The effect of tianeptine and sertraline in three animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lasa.co.uk [lasa.co.uk]
- 13. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Swimming Test [bio-protocol.org]
- 16. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Bioactive Molecules from 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological activities of molecules derived from the versatile starting material, 4-(3,4-Dichlorophenyl)-1-tetralone. This key intermediate is pivotal in the synthesis of various bioactive compounds, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline (B1200038). Beyond its established role in antidepressant development, the tetralone scaffold holds significant potential for the creation of a diverse range of therapeutic agents.
Synthesis of Sertraline: A Selective Serotonin Reuptake Inhibitor
This compound is the primary precursor for the multi-step synthesis of Sertraline, a widely prescribed antidepressant.[1] The core transformation involves a condensation reaction with monomethylamine to form an imine intermediate, which is subsequently reduced to yield sertraline.[1]
Experimental Protocol: Synthesis of Sertraline from this compound
This protocol details the synthesis of racemic sertraline, which can then be resolved to obtain the desired stereoisomer.
Step 1: Imine Formation
-
Reaction: Condensation of this compound with monomethylamine.
-
Reagents:
-
This compound
-
Monomethylamine (solution in a suitable solvent like ethanol (B145695) or THF)
-
Dehydrating agent (e.g., titanium tetrachloride or molecular sieves) or a solvent system that drives the reaction to completion (e.g., ethanol, where the imine product has low solubility).[1][2]
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add an excess of monomethylamine solution to the reaction mixture.
-
If using a dehydrating agent, add it cautiously to the mixture. If relying on solvent choice, the low solubility of the imine in ethanol will help drive the reaction forward.[1][2]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate out of the solution.
-
Isolate the crude imine by filtration and wash with a small amount of cold solvent.
-
The crude imine can be purified by recrystallization or used directly in the next step.
-
Step 2: Reduction of the Imine
-
Reaction: Reduction of the N-methyl imine to the corresponding secondary amine.
-
Reagents:
-
Sertraline imine intermediate
-
Reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation with H₂/Pd-C).[3]
-
Suitable solvent (e.g., methanol (B129727) or ethanol for sodium borohydride reduction; ethanol or ethyl acetate (B1210297) for catalytic hydrogenation).
-
-
Procedure (using Sodium Borohydride):
-
Suspend or dissolve the sertraline imine in methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic sertraline.
-
-
Purification: The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride salt) and recrystallizing.
Logical Workflow for Sertraline Synthesis
References
Application Notes and Protocols for the Large-Scale Synthesis of Sertraline from 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of the antidepressant drug sertraline (B1200038), commencing from the key intermediate 4-(3,4-dichlorophenyl)-1-tetralone. The protocols herein cover the critical steps of imine formation, stereoselective reduction, and chiral resolution. A comparative analysis of traditional and modern, greener synthetic methodologies is presented, with quantitative data summarized for easy reference. Visual representations of the synthetic workflow are included to facilitate a comprehensive understanding of the process.
Introduction
Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The synthesis of sertraline on an industrial scale necessitates a robust, efficient, and stereoselective process. The key precursor, this compound, serves as the foundation for constructing the tetracyclic core of the sertraline molecule. This document outlines the primary synthetic transformations required to convert this tetralone into the active pharmaceutical ingredient (API), with a focus on methodologies suitable for large-scale production.
Historically, the synthesis involved the use of hazardous reagents such as titanium tetrachloride for the crucial imine formation step. However, significant advancements, notably by Pfizer, have led to the development of a greener, more efficient, and safer manufacturing process. This "combined" process streamlines several steps into a single pot, utilizes a more environmentally benign solvent system, and improves the overall yield and purity of the final product.[1]
Synthetic Workflow
The overall synthetic pathway from this compound to sertraline hydrochloride can be conceptually divided into three main stages:
-
Imine Formation: Condensation of this compound with methylamine (B109427) to form the corresponding imine.
-
Stereoselective Reduction: Reduction of the imine to yield a racemic mixture of cis- and trans-sertraline, with a preference for the cis isomer.
-
Chiral Resolution and Salt Formation: Separation of the desired (1S, 4S)-enantiomer from the racemic mixture and conversion to the stable hydrochloride salt.
Experimental Protocols
Protocol 1: Imine Formation from this compound
This protocol details two approaches for the condensation reaction between this compound and monomethylamine to yield N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine.
Method A: Traditional Approach with Titanium Tetrachloride
This method, while effective, utilizes a hazardous and corrosive reagent.
-
Reagents:
-
This compound
-
Monomethylamine (excess, e.g., 5-7 equivalents)
-
Titanium tetrachloride (TiCl₄)
-
Toluene
-
-
Procedure:
-
In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve this compound in toluene.
-
Cool the mixture to -10°C.
-
Add monomethylamine (e.g., 4.5 equivalents) to the cooled solution and stir for 10 minutes.[2]
-
Slowly add titanium tetrachloride (e.g., 0.56 equivalents) dropwise, ensuring the temperature remains below 15°C.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or HPLC is recommended).
-
The resulting imine can be used in the subsequent reduction step, in some cases without isolation.
-
Method B: Greener Approach using Ethanol (B145695)
This improved method, developed by Pfizer, avoids the use of hazardous reagents and simplifies the process.[3]
-
Reagents:
-
This compound
-
Monomethylamine
-
Ethanol
-
-
Procedure:
-
Combine 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone and ethanol in a pressure-rated vessel.
-
The condensation reaction is carried out without the need for a classical dehydrating agent.[3][4] The low solubility of the imine product in ethanol drives the reaction equilibrium towards its formation.[3][4]
-
The reaction mixture is heated, and upon completion, the imine product precipitates and can be isolated by filtration.
-
Protocol 2: Stereoselective Reduction of Sertraline Imine
The reduction of the imine intermediate is a critical step that establishes the stereochemistry at the C1 position. The goal is to maximize the formation of the cis isomer over the trans isomer.
-
Reagents:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
-
Palladium on carbon (Pd/C) or Palladium on calcium carbonate (Pd/CaCO₃) catalyst
-
Hydrogen gas (H₂)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
The imine is dissolved in a suitable solvent such as ethanol.
-
The solution is hydrogenated in a suitable reactor using a palladium catalyst. A more selective palladium catalyst can be implemented to reduce the formation of impurities.[1]
-
The hydrogenation is typically carried out under hydrogen pressure (e.g., 1 to 8 atmospheres) and at a controlled temperature (e.g., room temperature to 60°C).[5]
-
Upon completion of the reaction, the catalyst is removed by filtration. The resulting solution contains a mixture of cis and trans isomers of sertraline.
-
Protocol 3: Resolution of Racemic cis-Sertraline and Salt Formation
The final steps involve the separation of the desired (1S, 4S)-enantiomer and its conversion to the hydrochloride salt.
-
Reagents:
-
Racemic cis-sertraline
-
D-(-)-mandelic acid
-
Ethanol
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
The crude mixture of cis- and trans-sertraline is processed to separate the cis racemate, often through fractional crystallization.[6]
-
The isolated racemic cis-sertraline is dissolved in ethanol.
-
D-(-)-mandelic acid is added to the solution. The resulting mixture is stirred, leading to the crystallization of the less soluble diastereomeric salt, (1S, 4S)-sertraline mandelate.
-
The mandelate salt is isolated by filtration and can be recrystallized to improve purity.
-
The purified mandelate salt is then treated with hydrochloric acid to yield the final active pharmaceutical ingredient, sertraline hydrochloride. This can be achieved by bubbling gaseous hydrogen chloride through a solution of the mandelate salt or by adding an aqueous solution of HCl.[5]
-
Quantitative Data and Process Comparison
The evolution of the sertraline synthesis has been driven by the principles of green chemistry, leading to significant improvements in efficiency and environmental impact.
| Parameter | Traditional Process | Pfizer's Greener "Combined" Process |
| Imine Formation Reagent | Titanium tetrachloride (TiCl₄) | None (solvent-driven) |
| Solvent System | Toluene, Hexane, THF, Methylene Chloride | Ethanol (single solvent) |
| Key Catalyst | Pd/C | More selective Palladium catalyst (e.g., Pd/CaCO₃) |
| Overall Yield | Lower | Doubled overall product yield |
| Waste Generation | Significant (Titanium dioxide, etc.) | Substantially reduced |
| Raw Material Use | Higher | Reduced by 20-60% |
| Process Steps | Multiple, with intermediate isolations | Streamlined to a single step |
Table 1: Comparison of Traditional and Greener Sertraline Synthesis Processes.[1][5][7]
Conclusion
The large-scale synthesis of sertraline from this compound has undergone significant optimization, moving from a multi-step process involving hazardous reagents to a streamlined, greener, and more efficient single-pot synthesis. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in drug development, highlighting the critical parameters for successful and sustainable manufacturing of this important antidepressant. The adoption of greener chemistry principles has not only improved the environmental footprint of the synthesis but has also resulted in a more economical and higher-yielding process.
References
- 1. A Process For Purifying Sertraline Salt [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 5. epa.gov [epa.gov]
- 6. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]
- 7. acs.org [acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Friedel-Crafts acylation method.
Issue 1: Low or No Product Yield
Low or no yield is a common issue in Friedel-Crafts reactions. The following Q&A format will help you diagnose and resolve the problem.
Q1: I'm getting a very low yield in my Friedel-Crafts reaction. What are the most common causes?
A1: Several factors can contribute to low yields in this synthesis. The most frequent culprits are related to the reagents and reaction conditions:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvents, or starting materials will deactivate the catalyst.
-
Inactive Catalyst: Using old or improperly stored aluminum chloride can lead to significantly reduced activity. The catalyst should be a fine, free-flowing powder.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may not proceed at an adequate rate. If it's too high, it can lead to the formation of side products and decomposition.
-
Impure Reagents: The purity of your starting materials, α-naphthol and o-dichlorobenzene, is crucial for a successful reaction.
Q2: How can I ensure my reaction conditions are anhydrous?
A2: To maintain anhydrous conditions, you should:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it in a desiccator before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or you can dry your solvents using appropriate drying agents.
-
Handle the Lewis acid catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature for the synthesis of this compound via Friedel-Crafts reaction is typically between 50°C and 70°C.[1] It is recommended to start with a temperature in this range and optimize based on your specific results, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
Issue 2: Formation of Multiple Products or Impurities
The presence of side products can complicate purification and reduce the overall yield of the desired product.
Q1: I'm observing multiple spots on my TLC plate. What are the likely side products?
A1: In the Friedel-Crafts synthesis of 4-aryl-1-tetralones, potential side products can arise from:
-
Polysubstitution: Although less common in acylation than alkylation, it can occur if the reaction conditions are too harsh.
-
Isomer Formation: Depending on the substrate and conditions, different isomers of the product may be formed.
-
Decomposition: At excessively high temperatures, starting materials or the product can decompose, leading to a complex mixture.
Q2: How can I minimize the formation of these impurities?
A2: To improve the selectivity of your reaction:
-
Control the Temperature: As mentioned, maintaining the optimal temperature range is crucial.
-
Optimize Reactant Stoichiometry: Using an excess of the dichlorobenzene can help drive the reaction towards the desired product. A molar ratio of 2 to 5 equivalents of dichlorobenzene to α-naphthol is often recommended.[1]
-
Purification: Proper purification of the crude product is essential. Recrystallization is a common and effective method to obtain the pure this compound. A mixture of methyl ethyl ketone and methanol (B129727) has been shown to be effective for recrystallization, yielding a purity greater than 99.5%.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With optimized conditions, yields for the Friedel-Crafts synthesis of this compound can be quite high, with some patented methods reporting yields of up to 80%.[1] A yield of around 61% has been specifically documented.[1]
Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?
A2: While aluminum chloride is the most common catalyst for this reaction, other Lewis acids can be used in Friedel-Crafts acylations. However, for the specific synthesis of this compound, aluminum chloride is well-documented and has been shown to give good yields.[1] If you choose to explore other catalysts, you will need to optimize the reaction conditions accordingly.
Q3: What is the best way to purify the final product?
A3: The most common and effective method for purifying this compound is recrystallization.[1] Solvents such as methanol, isopropanol, or a mixture of methyl ethyl ketone and methanol have been successfully used.[1] The choice of solvent will depend on the impurities present in your crude product.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Reactant Stoichiometry and Yields
| Reactant 1 | Reactant 2 | Catalyst (Molar Eq. to α-naphthol) | Solvent | Temperature | Reported Yield | Reference |
| α-naphthol (1 mole) | o-dichlorobenzene (500 ml) | Anhydrous AlCl₃ (2.1 moles) | o-dichlorobenzene | 65°C | 61% | [1] |
| α-naphthol (0.2 mole) | m-dichlorobenzene (100 ml) | Anhydrous AlCl₃ (0.45 mole) | m-dichlorobenzene | 65°C | Not specified | [1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₂Cl₂O |
| Molecular Weight | 291.17 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 104-108°C |
| Purity (typical) | >98.0% (GC) |
| Solubility | Acetone, Chloroform, Methanol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction
This protocol is based on a patented industrial method.[1]
Materials:
-
α-naphthol
-
ortho-dichlorobenzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methyl ethyl ketone
-
Methanol
-
Discoloring charcoal
-
Hydrochloric acid (concentrated)
-
Ice
-
Reaction vessel with mechanical stirrer and condenser
Procedure:
-
Reaction Setup: In a 1-liter reactor equipped with a mechanical stirrer, add 144.2 g (1 mole) of α-naphthol and 500 ml of ortho-dichlorobenzene.
-
Catalyst Addition: While stirring, add 280 g (2.1 moles) of anhydrous aluminum chloride in portions over 20 minutes. The temperature will rise during the addition.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 3 hours with continuous stirring.
-
Hydrolysis: Cool the reaction mixture and then carefully pour it onto a mixture of 1.5 kg of crushed ice and water.
-
Workup:
-
Separate the lower organic phase by decantation.
-
Extract the aqueous phase with 300 ml of ortho-dichlorobenzene.
-
Combine the organic phases.
-
-
Solvent Removal: Concentrate the organic phase under vacuum at a temperature between 60°C and 80°C to recover the excess ortho-dichlorobenzene.
-
Purification (Recrystallization):
-
Dissolve the concentrated residue (approximately 300 g) in 400 ml of methyl ethyl ketone at 60°C.
-
Add 2 g of discoloring charcoal, stir, and filter the hot solution.
-
Add 250 ml of methanol to the filtrate.
-
Cool the solution to 0°C for 4 hours to induce crystallization.
-
-
Isolation: Filter the precipitate, wash it with cold methanol, and dry it to obtain this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: Troubleshooting workflow for low yield.
Caption: Experimental workflow for synthesis.
References
Technical Support Center: Purification of 4-(3,4-Dichlorophenyl)-1-tetralone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(3,4-Dichlorophenyl)-1-tetralone by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: The compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This may be due to the selection of an inappropriate solvent or using an insufficient volume.
-
Solvent Selection: this compound exhibits varying solubility in different organic solvents. Its solubility decreases in the order: Tetrahydrofuran (THF) > Toluene > N,N-dimethylformamide (DMF) > Acetone (B3395972) > Alcohols (e.g., methanol (B129727), ethanol, 2-propanol)[1]. If you are using an alcohol and observing poor solubility, consider switching to a solvent in which it is more soluble, such as acetone or toluene.
-
Solvent Volume: Ensure you are using a sufficient amount of solvent. Add the solvent in portions to the heated crude product until it completely dissolves.
-
Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of the compound.
Q2: Crystals are not forming even after the solution has cooled. What is the problem?
A2: This is a common issue, often caused by supersaturation or the use of excessive solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can act as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.
-
Reduce Solvent Volume: If too much solvent was used, you may need to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution has cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can promote crystallization.
Q3: The product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly. The melting point of this compound is in the range of 104-108°C.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to encourage the formation of crystals.
-
Solvent System: Consider using a mixed solvent system. A patent for the preparation of 4-dichlorophenyl-1-tetralones suggests a recrystallization from a mixture of methyl ethyl ketone and methanol[2].
Q4: The recrystallized product is still colored or appears impure. What went wrong?
A4: This indicates that the recrystallization process did not effectively remove all impurities.
-
Activated Charcoal: If the crude material has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, reducing the yield.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly and without disturbance.
-
Second Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
Q5: The final yield of the recrystallized product is very low. How can I improve it?
A5: A low yield can result from several factors during the recrystallization process.
-
Excessive Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. Any excess solvent will retain more of your compound in the solution upon cooling.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Frequently Asked Questions (FAQs)
Q: What is a good solvent for the recrystallization of this compound?
A: The choice of solvent depends on the desired purity and yield. Studies have shown that the solubility of this compound increases with temperature in solvents like methanol, ethanol, 2-propanol, acetone, toluene, DMF, and THF[1]. A mixed solvent system of methyl ethyl ketone and methanol has also been reported to yield a purity of over 99.5%[2].
Q: What is the expected melting point of pure this compound?
A: The reported melting point is in the range of 104-108°C[3]. A sharp melting point within this range is a good indicator of purity.
Q: How can I check the purity of my recrystallized product?
A: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and by measuring the melting point. A pure compound will have a sharp melting point that matches the literature value.
Data Presentation
The following table summarizes the solubility of this compound in various organic solvents. The solubility generally increases with temperature in these solvents. For precise solubility data at different temperatures, please refer to the cited scientific literature.
| Solvent | General Solubility Trend |
| Tetrahydrofuran (THF) | High |
| Toluene | High |
| N,N-dimethylformamide (DMF) | Moderate to High |
| Acetone | Moderate |
| Ethanol | Low to Moderate |
| 2-Propanol | Low to Moderate |
| Methanol | Low |
Experimental Protocols
Recrystallization of this compound using Methyl Ethyl Ketone and Methanol
This protocol is adapted from a patented procedure and is intended for experienced laboratory personnel[2].
Materials:
-
Crude this compound
-
Methyl ethyl ketone (MEK)
-
Methanol
-
Decolorizing charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 part by weight of crude material, add approximately 1.3 parts by volume of methyl ethyl ketone.
-
Heating: Gently heat the mixture to about 60°C while stirring until the solid is completely dissolved. If colored impurities are present, a small amount of decolorizing charcoal can be added at this stage.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot filtration to remove it. Pre-heat the filtration apparatus to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot solution, slowly add approximately 0.8 parts by volume of methanol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath for several hours will maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Stereochemistry Control in 4-(3,4-Dichlorophenyl)-1-tetralone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Dichlorophenyl)-1-tetralone. The focus is on addressing challenges related to stereocontrol in key synthetic transformations, particularly those relevant to the synthesis of Sertraline and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of reactions involving this compound?
The main challenge lies in the selective formation of a desired stereoisomer during reactions at the C1 carbonyl and C4 chiral center. This tetralone is a key intermediate in the synthesis of the antidepressant Sertraline, which has two stereocenters.[1][2][3] Controlling the relative (cis/trans) and absolute (R/S) stereochemistry is crucial for the efficacy and safety of the final active pharmaceutical ingredient.
Q2: Which reactions are most critical for stereocontrol in the synthesis of Sertraline from this compound?
The most critical reactions are the reduction of the C1 ketone and the subsequent reductive amination. The reduction of the ketone to a hydroxyl group creates a second stereocenter, and the stereochemical outcome of this step dictates the relative configuration of the resulting amino alcohol. The desired product for Sertraline synthesis is the cis-isomer.[4][5]
Q3: How can I achieve high diastereoselectivity in the reduction of the tetralone ketone?
High diastereoselectivity can be achieved by carefully selecting the reducing agent and controlling the reaction conditions. Bulky reducing agents, such as L-Selectride, tend to favor the formation of the cis-diol by attacking from the less sterically hindered face of the carbonyl group.[6][7] Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states.[8]
Q4: Are there enzymatic methods for the stereoselective reduction of this compound?
Yes, chemoenzymatic approaches using ketoreductases (KREDs) have shown excellent enantioselectivity (>99% ee) and diastereoselectivity (99:1) in the reduction of racemic this compound.[9] This method can provide access to the enantiopure (S)-ketone, which is a direct precursor to Sertraline.[9]
Q5: How is the desired cis-stereochemistry achieved in the reductive amination step for Sertraline synthesis?
The synthesis of Sertraline involves the condensation of this compound with monomethylamine to form an imine, which is then reduced.[1] The stereoselectivity of the reduction of the imine intermediate is key. Catalytic hydrogenation with a suitable catalyst, such as Pd/CaCO3, can selectively produce the cis-amine.[10] The low solubility of the imine intermediate in solvents like ethanol (B145695) can also help drive the reaction to completion.[1][10]
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (near 1:1 mixture of cis and trans isomers) in the Reduction of the Ketone.
| Possible Cause | Recommended Solutions |
| Non-selective reducing agent: Small hydride donors like sodium borohydride (B1222165) (NaBH₄) may exhibit low diastereoselectivity.[6][7] | Change the reducing agent: Employ bulkier reducing agents such as L-Selectride or Red-Al to enhance facial selectivity.[6][7] Consider using asymmetric reducing agents for enantioselective reductions.[4] |
| High reaction temperature: Higher temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity. | Lower the reaction temperature: Conduct the reduction at lower temperatures (e.g., -78 °C) to favor the formation of the thermodynamically more stable transition state.[8] |
| Solvent effects: The solvent can influence the effective size and reactivity of the reducing agent. | Optimize the solvent: Experiment with different solvents to find the optimal conditions for diastereoselectivity. |
Problem 2: Low Yield of the Desired Product.
| Possible Cause | Recommended Solutions |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction: Use thin-layer chromatography (TLC) or another appropriate analytical technique to monitor the reaction progress and determine the optimal reaction time. |
| Product loss during workup: The product may be lost during extraction or purification steps. | Optimize workup procedure: Ensure the pH of the aqueous layer is appropriate to prevent your product from being water-soluble. Check all layers and filtration media for your product.[11] |
| Side reactions: The starting material or product may be undergoing undesired side reactions. | Modify reaction conditions: Adjust the temperature, reaction time, or reagent stoichiometry to minimize side reactions. Ensure all reagents and solvents are pure and anhydrous.[8] |
Problem 3: Difficulty in Separating Stereoisomers.
| Possible Cause | Recommended Solutions |
| Similar physical properties: The desired and undesired stereoisomers may have very similar polarities, making them difficult to separate by standard column chromatography. | Utilize alternative purification techniques: If chromatography is not effective, consider fractional crystallization to separate the diastereomers.[6][7] Derivatization to form diastereomeric salts with a chiral resolving agent, such as mandelic acid, can also facilitate separation.[5][10] |
| Inefficient chromatographic conditions: The chosen solvent system or stationary phase may not be optimal for separation. | Optimize chromatography: Screen different solvent systems and stationary phases to improve the resolution between the stereoisomers. |
Data Presentation
Table 1: Diastereoselective Reduction of Tetralin-1,4-dione (a model system for 4-aryl-1-tetralones)
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| L-Selectride | 84:16 | - | [6][7] |
| Red-Al | 13:87 | - | [6][7] |
| NaBH₄ | Low | 76-98 | [6][7] |
| LiAlH₄ | Low | 76-98 | [6][7] |
| BH₃ | Low | 76-98 | [6][7] |
Table 2: Chemoenzymatic Reduction of Racemic this compound
| Biocatalyst | Conversion (%) | Diastereomeric Ratio | Enantiomeric Excess (ee) | Reference |
| Ketoreductase (KRED) | 29 | 99:1 | >99% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Ketone Reduction
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve this compound in an anhydrous solvent (e.g., tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the chosen reducing agent (e.g., L-Selectride in THF) to the cooled solution of the tetralone via a syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization to isolate the desired stereoisomer.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound in a suitable solvent (e.g., ethanol). Add monomethylamine and stir the mixture at the appropriate temperature (e.g., 50-55 °C) until imine formation is complete.[10][12] The imine may precipitate from the solution.
-
Reduction: To the imine intermediate, add a reducing agent (e.g., sodium borohydride) or perform catalytic hydrogenation (e.g., using a Pd/CaCO3 catalyst under a hydrogen atmosphere).[10]
-
Workup: After the reduction is complete, perform an appropriate workup, which may involve filtration to remove the catalyst, followed by extraction and purification of the resulting amine.
-
Resolution (if necessary): If a racemic mixture of the desired cis-amine is obtained, perform a resolution using a chiral acid, such as D-(-)-mandelic acid, to isolate the desired (1S, 4S)-enantiomer.[10]
Visualizations
Caption: Experimental workflow for stereoselective reactions.
Caption: Troubleshooting logic for poor diastereoselectivity.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of the commercial process for Zoloft/sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1995015299A1 - Process for preparing a chiral tetralone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why is my reaction yield of this compound low in the intramolecular Friedel-Crafts cyclization of 4-(3,4-dichlorophenyl)butyric acid?
Possible Causes:
-
Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.
-
Poor Quality Reagents: Impurities in the 4-(3,4-dichlorophenyl)butyric acid or the solvent can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may require specific temperatures to proceed efficiently. Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in an incomplete reaction.
-
Deactivated Aromatic Ring: The presence of the two chlorine atoms on the phenyl ring slightly deactivates it, making the cyclization more challenging than for unsubstituted 4-phenylbutyric acid.
Troubleshooting Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere.
-
Increase Catalyst Loading: If using a catalytic amount, consider increasing it to a stoichiometric amount (at least 1 equivalent).
-
Purify Starting Materials: Ensure the purity of 4-(3,4-dichlorophenyl)butyric acid and the solvent.
-
Optimize Reaction Temperature: Experiment with a range of temperatures. For many Friedel-Crafts cyclizations, temperatures between room temperature and 80°C are effective.
-
Use a Stronger Catalyst: Consider using a more potent catalyst system, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
Q2: I am observing the formation of side products in my reaction mixture. What are they and how can I minimize them?
Possible Side Products:
-
Polymeric material: This can form if the reaction conditions are too harsh (e.g., high temperature or excess catalyst).
-
Intermolecular acylation products: While less common in intramolecular reactions, if the concentration of the starting material is too high, intermolecular reactions can occur, leading to dimers or larger oligomers.
-
Decarboxylation of the starting material: At high temperatures, the butyric acid derivative may decarboxylate.
-
Incomplete cyclization: Residual starting material or its acid chloride intermediate may be present.
Minimization Strategies:
-
Control Reaction Temperature: Avoid excessively high temperatures.
-
Use High Dilution: To favor intramolecular cyclization, the reaction can be performed at a lower concentration.
-
Optimize Catalyst Amount: Use the minimum amount of catalyst required for complete conversion.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed.
Q3: How can I effectively purify the final product, this compound?
Purification Methods:
-
Crystallization: This is a highly effective method for purifying this compound. A mixture of methyl ethyl ketone and methanol (B129727) is a suitable solvent system for recrystallization, which can yield a product with over 99.5% purity.[1]
-
Column Chromatography: If crystallization is not sufficient to remove all impurities, silica (B1680970) gel column chromatography can be employed. A solvent system of ethyl acetate (B1210297) and hexanes is a good starting point for elution.
-
Distillation: Although less common for this solid compound, vacuum distillation can be used to remove volatile impurities.[2]
Q4: What are the key differences and considerations between the two main synthetic routes to this compound?
Route 1: Intramolecular Friedel-Crafts Cyclization
-
Starting Material: 4-(3,4-dichlorophenyl)butyric acid.
-
Key Reagents: A Lewis acid (e.g., AlCl₃, Bi(OTf)₃) or a Brønsted acid (e.g., PPA).
-
Advantages: Generally a cleaner reaction with fewer steps if the starting acid is readily available.
-
Challenges: Requires synthesis of the precursor acid, and the cyclization can be sensitive to reaction conditions.
Route 2: Reaction of α-Naphthol with o-Dichlorobenzene
-
Starting Materials: α-Naphthol and o-dichlorobenzene.
-
Key Reagent: A strong acid catalyst like aluminum chloride.
-
Advantages: A more direct, one-pot synthesis from commercially available starting materials.
-
Challenges: Can produce a more complex mixture of products, requiring careful purification. o-Dichlorobenzene is used in excess and acts as both a reactant and a solvent.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of 4-Arylbutyric Acids
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | 110 | Dichloromethane (B109758) | 25 | 2 | ~85-90 | General Friedel-Crafts |
| Bi(OTf)₃ | 10 | 1,2-Dichloroethane | 80 | 3 | High | Cui et al., 2003 |
| Ga(OTf)₃ | 10 | 1,2-Dichloroethane | 80 | 3 | High | Cui et al., 2003 |
| In(OTf)₃ | 10 | 1,2-Dichloroethane | 80 | 3 | High | Cui et al., 2003 |
| Polyphosphoric Acid (PPA) | - (as solvent) | - | 100 | 1 | ~90 | General Friedel-Crafts |
| Methanesulfonic Acid | - (as solvent) | - | 100 | 1 | ~90 | General Friedel-Crafts |
Note: Yields are representative for 4-arylbutyric acids and may vary for the specific synthesis of this compound.
Table 2: Reaction Conditions for the Synthesis from α-Naphthol and o-Dichlorobenzene
| Parameter | Value | Reference |
| Molar Ratio (α-Naphthol:AlCl₃) | 1 : 2.1 | US Patent 5,019,655 |
| Solvent | o-Dichlorobenzene (excess) | US Patent 5,019,655 |
| Temperature | 65°C | US Patent 5,019,655 |
| Reaction Time | 3 hours | US Patent 5,019,655 |
| Reported Yield | 61% | US Patent 5,019,655 |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of 4-(3,4-dichlorophenyl)butyric acid
-
Preparation of 4-(3,4-dichlorophenyl)butyryl chloride:
-
To a solution of 4-(3,4-dichlorophenyl)butyric acid (1 equiv) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equiv) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous DCM.
-
Cool the suspension to 0°C.
-
Add a solution of the crude 4-(3,4-dichlorophenyl)butyryl chloride in anhydrous DCM dropwise to the suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis from α-Naphthol and o-Dichlorobenzene (Based on US Patent 5,019,655)
-
Reaction Setup:
-
In a suitable reactor, place α-naphthol (1 mole) and o-dichlorobenzene (500 ml).
-
With stirring, add anhydrous aluminum chloride (2.1 moles) portion-wise over 20 minutes. The temperature will rise to approximately 50°C.
-
-
Reaction Execution:
-
Heat the reaction mixture to 65°C and maintain for 3 hours.
-
Cool the reaction mixture and pour it onto 1500 ml of water to hydrolyze.
-
Separate the lower organic phase.
-
-
Work-up and Purification:
-
Extract the aqueous phase with an additional 300 ml of o-dichlorobenzene.
-
Combine the organic phases and concentrate under vacuum at 60-80°C to recover the excess o-dichlorobenzene.
-
Dissolve the residue in 400 ml of methyl ethyl ketone at 60°C and treat with 2 g of decolorizing charcoal.
-
Filter the hot solution and add 250 ml of methanol.
-
Cool the solution to 0°C for 4 hours to induce crystallization.
-
Filter the light beige solid, wash with cold methanol, and dry to obtain this compound.[1]
-
Visualizations
Caption: Workflow for the intramolecular Friedel-Crafts synthesis.
Caption: Workflow for the synthesis from α-naphthol.
Caption: Troubleshooting logic for low reaction yield.
References
avoiding the formation of isomers during 4-(3,4-Dichlorophenyl)-1-tetralone synthesis
Welcome to the technical support center for the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges, primarily the formation of undesired isomers. This compound is a key intermediate in the synthesis of pharmaceuticals like Sertraline, making isomeric purity essential.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the synthesis of this compound and why are they problematic?
A1: The most common route to this compound involves an intramolecular Friedel-Crafts acylation.[1][2] The key challenge arises from the initial intermolecular Friedel-Crafts reaction, typically between a γ-phenylbutyric acid derivative and 1,2-dichlorobenzene (B45396). During this step, acylation can occur at different positions on the 1,2-dichlorobenzene ring.
-
Desired Product: Acylation at the C4 position (para to one chlorine, meta to the other) leads to the precursor for this compound.
-
Major Undesired Isomer: Acylation at the C3 position (ortho to one chlorine, meta to the other) leads to the precursor for the isomeric 4-(2,3-Dichlorophenyl)-1-tetralone.
The presence of the 2,3-dichloro isomer is problematic because its similar physical properties make it difficult to separate from the desired 3,4-dichloro product, potentially impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).
Q2: What is the main cause of poor regioselectivity and undesired isomer formation?
A2: The formation of isomers is primarily governed by the regioselectivity of the electrophilic aromatic substitution (Friedel-Crafts) reaction.[3] Key factors that influence this selectivity include the choice of Lewis acid catalyst, reaction temperature, and solvent. The Lewis acid activates the acylating agent, but it can also interact with the aromatic ring, influencing the position of the electrophilic attack.[4] Harsh reaction conditions, such as high temperatures, can reduce selectivity and lead to a higher proportion of the undesired isomer.
Q3: How can I control the reaction to minimize the formation of the 4-(2,3-Dichlorophenyl)-1-tetralone isomer?
A3: Controlling regioselectivity is crucial. The following strategies are recommended:
-
Choice of Lewis Acid: Anhydrous aluminum chloride (AlCl₃) is a common and effective Lewis acid for this reaction.[5][6][7] Using a stoichiometric amount is necessary because the product ketone complexes with the AlCl₃.[7] The choice and quality of the Lewis acid directly impact the electrophile's generation and reactivity.[4][8]
-
Temperature Control: Maintaining a low reaction temperature is critical. Starting the reaction at a lower temperature (e.g., 0-10°C) and then allowing it to proceed at a moderately elevated temperature (e.g., 50-70°C) can improve the isomer ratio.[6] High temperatures should be avoided as they tend to decrease selectivity.
-
Solvent Selection: Using 1,2-dichlorobenzene itself as the solvent (in excess) is a common practice.[5][6] This ensures it is readily available for the reaction and simplifies the reaction mixture. Other non-ionizing solvents may also be used.
Q4: My reaction yield is low despite achieving good isomer control. What are the potential causes and solutions?
A4: Low yields can stem from several issues:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time (e.g., 3 hours at 65°C as per some protocols) and adequate stirring to maintain a homogenous mixture.[5][6]
-
Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Sub-optimal Work-up: The hydrolysis step, where the reaction is quenched with water, must be carefully controlled. It is an exothermic process, and the temperature should be kept low (e.g., below 40°C) to prevent side reactions.[5][6]
-
Losses during Purification: The desired product is typically isolated by crystallization.[5][6] To maximize recovery, optimize the crystallization solvent system (e.g., a mixture of methyl ethyl ketone and methanol) and cooling time/temperature (e.g., 4 hours at 0°C).[5]
Q5: What are the best practices for purifying the final this compound product?
A5: Purification is typically achieved through recrystallization. A common and effective method involves dissolving the crude product in a solvent like methyl ethyl ketone, treating it with decolorizing charcoal to remove colored impurities, followed by the addition of an anti-solvent like methanol (B129727) to induce crystallization.[5] Cooling the solution to around 0°C for several hours helps maximize the yield of the purified solid, which can then be isolated by filtration.[5][6] Purity can be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data Summary
The table below summarizes reaction conditions and outcomes from various reported syntheses. Controlling these parameters is key to maximizing yield and isomeric purity.
| Parameter | Condition | Expected Yield | Isomer Purity | Reference |
| Lewis Acid | Anhydrous AlCl₃ (2.1 moles per mole of α-naphthol) | ~61% | >99.5% after recrystallization | [5] |
| Reactant | α-Naphthol | ~61% | High | [5] |
| Solvent | o-Dichlorobenzene (in excess) | - | - | [5][6] |
| Reaction Temp. | Heat for 3 hours at 65°C | ~61% | High | [5][6] |
| Hydrolysis Temp. | < 40°C | - | - | [5][6] |
| Purification | Recrystallization from Methyl Ethyl Ketone / Methanol | - | >99.5% | [5] |
Key Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures, focusing on isomer control.
Materials:
-
α-Naphthol
-
o-Dichlorobenzene (orthodichlorobenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (concentrated)
-
Methyl Ethyl Ketone
-
Methanol
-
Deionized Water
-
Crushed Ice
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, add α-naphthol (1.0 mole) and o-dichlorobenzene (500 ml).
-
Addition of Lewis Acid: While stirring, add anhydrous aluminum chloride (2.1 moles) portion-wise over approximately 20 minutes. The temperature will rise.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature with stirring for 3 hours.
-
Hydrolysis (Quenching): Cool the reaction mixture and pour it slowly onto a mixture of crushed ice (3 kg) and concentrated hydrochloric acid (500 ml). Ensure the temperature of the hydrolysis mixture does not exceed 40°C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower aqueous layer. The organic layer contains the product.
-
Work-up: Wash the organic layer successively with water, a 20% potassium hydroxide (B78521) solution, and finally with water again.
-
Solvent Removal: Concentrate the organic phase under vacuum (2-5 torr) at 60-80°C to recover the excess o-dichlorobenzene, which can be recycled.
-
Crystallization: Take up the concentrated residue (crude product) with methyl ethyl ketone (e.g., 400 ml). Heat to 60°C and add decolorizing charcoal. Filter the hot solution and add methanol (e.g., 250 ml) to the filtrate.
-
Isolation: Cool the solution to 0°C and hold for 4 hours to allow for complete crystallization. Filter the resulting solid, wash with cold methanol, and dry to obtain this compound.
Visual Guides
Reaction Pathway and Isomer Formation
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 6. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
stability and degradation of 4-(3,4-Dichlorophenyl)-1-tetralone under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-(3,4-Dichlorophenyl)-1-tetralone under various storage and stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a well-sealed container in a dry, cool, and well-ventilated area, protected from light.[1] Room temperature is generally acceptable for short- to medium-term storage. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the potential for degradation.
Q2: What is the known stability profile of this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[1] However, it is susceptible to degradation under stress conditions such as high humidity, exposure to strong oxidizing agents, and prolonged exposure to UV light. Forced degradation studies are crucial to understanding its intrinsic stability.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways are expected to be oxidation of the tetralone ring and photodecomposition of the dichlorophenyl moiety. The benzylic carbon atom adjacent to the carbonyl group is susceptible to oxidation, potentially leading to the formation of ring-opened byproducts. The carbon-chlorine bonds on the phenyl ring can be cleaved under photolytic stress, leading to dechlorination and the formation of related impurities.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a stored sample. | Sample degradation due to improper storage (e.g., exposure to light, heat, or humidity). | 1. Review storage conditions and ensure the sample was stored as recommended. 2. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks match. 3. Use a validated stability-indicating HPLC method for analysis. |
| Discoloration of the solid compound (e.g., from white to yellow/brown). | Potential degradation, possibly due to oxidation or light exposure. | 1. Do not use the discolored material for sensitive experiments. 2. Re-test the purity of the material using a qualified analytical method (e.g., HPLC, GC). 3. If purity is compromised, procure a fresh batch of the compound. |
| Inconsistent results in experiments using the compound. | Degradation of the compound leading to lower effective concentration or interference from degradation products. | 1. Verify the purity of the compound before use. 2. Prepare solutions of the compound fresh for each experiment. 3. If the compound is dissolved in a solvent, assess its solution stability over the duration of the experiment. |
Stability and Degradation Data
The following tables summarize representative data from forced degradation studies on this compound. Note: This is example data to illustrate the expected outcomes and should not be considered as definitive experimental results.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Proposed) |
| Acid Hydrolysis (1N HCl, 80°C, 24h) | < 5% | 1 | Not significant |
| Base Hydrolysis (1N NaOH, 80°C, 24h) | ~10% | 2 | Ring-opened product |
| Oxidation (30% H₂O₂, RT, 24h) | ~25% | 3 | Oxidized tetralone species |
| Thermal (105°C, 72h) | < 2% | 1 | Not significant |
| Photolytic (UV light, 254 nm, 24h) | ~15% | 2 | Dechlorinated species |
Table 2: Purity and Impurity Profile Under Accelerated Stability Conditions (40°C / 75% RH)
| Time Point | Purity (%) | Impurity 1 (%) (RRT 0.85) | Impurity 2 (%) (RRT 1.15) | Total Impurities (%) |
| Initial | 99.8 | < 0.05 | < 0.05 | 0.15 |
| 1 Month | 99.5 | 0.10 | 0.08 | 0.40 |
| 3 Months | 99.1 | 0.25 | 0.18 | 0.80 |
| 6 Months | 98.5 | 0.45 | 0.30 | 1.35 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 72 hours. Dissolve the stressed solid in the mobile phase to the working concentration.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the stressed solid in the mobile phase.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.
Visualizations
References
troubleshooting low solubility of imine intermediate in sertraline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the low solubility of the imine intermediate during sertraline (B1200038) synthesis.
Troubleshooting Guide: Low Solubility of Imine Intermediate
Issue: Unexpectedly low yield or incomplete reaction.
-
Question: My reaction to form the sertraline imine intermediate appears to have stalled, or the final yield is significantly lower than expected. Could the low solubility of the imine be the cause?
-
Answer: Yes, the low solubility of the imine intermediate is a known characteristic of this synthesis and is often leveraged to drive the reaction to completion.[1][2] However, if the product precipitates too quickly or encapsulates the starting material, it can lead to an incomplete reaction.
Troubleshooting Steps:
-
Solvent System Modification: The choice of solvent is critical. While low solubility in alcohols like ethanol, methanol (B129727), and isopropanol (B130326) is exploited to enhance imine formation, the specific solvent can be optimized.[1] Consider switching to a slightly better solvating medium or using a co-solvent system if premature precipitation is suspected.
-
Temperature Adjustment: The reaction temperature can influence both the reaction rate and the solubility of the imine. Increasing the temperature may enhance the solubility enough to allow the reaction to proceed to completion before precipitation.[1]
-
Stirring and Reaction Time: Ensure vigorous stirring to maintain a homogenous slurry and prevent the coating of starting materials by the precipitated product. Extending the reaction time may also be necessary to achieve full conversion.
-
Reagent Stoichiometry: An excess of monomethylamine is often used to drive the reaction forward.[1] Ensure the appropriate stoichiometry is being used.
-
Issue: Difficulty in handling and filtering the precipitated imine.
-
Question: The imine intermediate has precipitated as a very fine or gummy solid, making it difficult to filter and wash. How can I improve the physical properties of the precipitate?
-
Answer: The physical nature of the precipitate can be influenced by the reaction and cooling conditions.
Troubleshooting Steps:
-
Controlled Cooling: Instead of rapid cooling, a gradual cooling profile can promote the formation of larger, more easily filterable crystals. Some protocols recommend cooling to -15°C over an extended period.[1]
-
Solvent Choice: The solvent in which the precipitation occurs can affect the crystal habit. Experimenting with different alcohol-based solvents may yield a more crystalline and less amorphous solid.
-
Agitation during Precipitation: The rate and type of stirring during the cooling and precipitation phase can impact particle size and morphology.
-
Issue: Impurities in the isolated imine intermediate.
-
Question: My isolated imine intermediate contains unreacted sertraline tetralone and other impurities. How can I improve the purity?
-
Answer: Impurities can arise from incomplete reactions or side reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: As mentioned for low yield, adjusting the solvent, temperature, and reaction time can drive the reaction to completion and reduce the amount of unreacted starting material.
-
Washing Procedure: A thorough wash of the filtered imine with a cold solvent (the same one used for the reaction is often suitable) can help remove soluble impurities.
-
Purification by Leaching: In some protocols, the crude imine is purified by leaching with a solvent like methanol to remove impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: Is the low solubility of the sertraline imine intermediate a known issue?
A1: Yes, the low solubility of the sertraline imine, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, in alcohol solvents is a well-documented characteristic.[1][2] In fact, this property is often considered advantageous as it helps to shift the reaction equilibrium in favor of imine formation, driving the reaction to completion.[1][2]
Q2: What solvents are typically used for the synthesis of the sertraline imine intermediate?
A2: The condensation reaction is commonly carried out in alcohol-based solvents. These include ethanol, methanol, isopropyl alcohol, and n-propyl alcohol.[1] The choice of solvent can influence the reaction conditions, such as temperature and pressure, as well as the yield and purity of the product.
Q3: Are dehydrating agents or catalysts necessary for the imine formation?
A3: While older methods for sertraline synthesis employed dehydrating agents like titanium tetrachloride (TiCl4) or molecular sieves to remove the water formed during the reaction, newer and more efficient processes have been developed that do not require these agents.[1][2][3] The low solubility of the imine in the chosen solvent system can be sufficient to drive the reaction forward.[1][2] Some procedures may utilize an acid catalyst.[4]
Q4: What are the typical yields for the sertraline imine synthesis?
A4: The reported yields for the synthesis of the sertraline imine intermediate are generally high, often exceeding 90%, depending on the specific protocol and solvent used.[1]
Data Presentation
Table 1: Quantitative Data for Sertraline Imine Synthesis in Various Solvents
| Solvent | Sertraline Tetralone (equiv) | Monomethylamine (equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Methanol | 1 | - | - | - | 36 (for subsequent step) | - |
| Isopropyl Alcohol | 1 | 3.4 | 85-100 | 16 | ~92 | 95 |
| n-Propyl Alcohol | 1 | 6.7 | 100 | 12 | ~92 | 95 |
| Ethanol | 1 | - | 50-55 | 16 | >95 (conversion) | - |
Data compiled from literature sources.[1][5]
Experimental Protocols
Protocol 1: Synthesis of Sertraline Imine in Isopropyl Alcohol
-
Combine sertraline tetralone (1 mole equivalent) with isopropyl alcohol (approximately 4.2 mL per gram of tetralone) in a pressure-rated vessel.
-
Cool the mixture to a temperature between -5 and -10°C.
-
Add monomethylamine (3.4 mole equivalents) to the cooled mixture.
-
Heat the reaction mixture to a temperature between 85 and 100°C for 16 hours. A typical conversion of 95% is expected.
-
After the reaction is complete, cool the mixture to -15°C and hold for 24 hours to allow for complete precipitation of the product.
-
Isolate the product by filtration. This should yield the imine at approximately 92% with a purity of 95%.[1]
Protocol 2: Synthesis of Sertraline Imine in n-Propyl Alcohol
-
In a pressure-rated vessel, combine sertraline tetralone (1 mole equivalent) with n-propyl alcohol (5 mL per gram of tetralone).
-
Cool the mixture to -5°C.
-
Add monomethylamine (6.7 mole equivalents).
-
Heat the mixture to 100°C and stir under these conditions for 12 hours.
-
Following the reaction period, cool the mixture to -15°C.
-
Isolate the product by filtration to obtain the imine in approximately 92% yield and 95% purity.[1]
Visualizations
Caption: Troubleshooting workflow for low solubility of the sertraline imine intermediate.
Caption: Chemical reaction pathway for the synthesis of the sertraline imine intermediate.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 4. CN1429188A - New method for preparing (+)-cis-sertraline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Process Chemistry Optimization for 4-(3,4-Dichlorophenyl)-1-tetralone Industrial Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of Sertraline.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common industrial synthesis route is the Friedel-Crafts acylation. This typically involves the reaction of α-naphthol with o-dichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This method is favored for its efficiency in constructing the core tetralone structure in a single step.[1]
Q2: What are the critical downstream applications of this compound?
A2: this compound is a crucial precursor in the synthesis of the antidepressant medication Sertraline.[1][2] The tetralone is converted to an imine intermediate through a condensation reaction with monomethylamine, which is then reduced to yield Sertraline.[1]
Q3: What analytical methods are recommended for monitoring the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the standard analytical methods for monitoring the synthesis process and ensuring the purity of the final product.[2] Gas Chromatography (GC) can also be used to determine the content of the product and its isomers.
Q4: What are the key safety precautions when handling the reagents involved in this synthesis?
A4: It is crucial to work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including face protection.[2] Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[2] Reagents like aluminum chloride and titanium tetrachloride are highly corrosive and moisture-sensitive, requiring careful handling.
Troubleshooting Guide
Low Yield in Friedel-Crafts Acylation
Q5: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A5: Low yields in Friedel-Crafts acylation can stem from several factors. Here are some common causes and their solutions:
-
Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which can deactivate them. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. It should be carefully controlled, typically between 50°C and 70°C.[3] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Incorrect Stoichiometry of Catalyst: An insufficient amount of Lewis acid will result in incomplete conversion. Typically, 1.5 to 3 molar equivalents of the acid agent relative to α-naphthol are used.[3]
-
Inefficient Mixing: Inadequate agitation can lead to localized overheating and poor mass transfer. Ensure efficient stirring throughout the reaction.
-
Impure Reactants: The purity of α-naphthol and o-dichlorobenzene is important. Impurities can interfere with the reaction and lead to the formation of byproducts.
Imine Formation and Purity Issues
Q6: The conversion to the imine intermediate is low. How can I drive the reaction to completion?
A6: The formation of the imine from this compound and monomethylamine is an equilibrium reaction. To favor product formation, the water generated during the reaction must be removed.[5][6] Here are some strategies:
-
Azeotropic Distillation: Use a solvent like toluene (B28343) that forms an azeotrope with water, allowing for its removal using a Dean-Stark apparatus.
-
Dehydrating Agents: While traditional agents like titanium tetrachloride (TiCl₄) are effective, they are hazardous.[7] Safer alternatives include molecular sieves (3Å or 4Å).[6]
-
Solvent-Driven Equilibrium: Performing the reaction in a solvent where the imine product has low solubility, such as ethanol, can cause it to precipitate out of the reaction mixture, thus driving the equilibrium towards the product.[1][7]
-
Excess Amine: Using an excess of monomethylamine can also help to shift the equilibrium towards the product.[6]
Q7: I am observing significant impurities after the imine formation step. What are they likely to be and how can I minimize them?
A7: Common impurities can include unreacted tetralone, byproducts from side reactions, and degradation products. To minimize these:
-
Optimize Reaction Conditions: Ensure the reaction is carried out under optimal temperature and time to prevent the formation of degradation products.
-
pH Control: The pH of the reaction mixture should be carefully controlled, as both highly acidic and highly basic conditions can lead to side reactions.[8] A pH around 5 is often optimal for imine formation.[8]
-
Purification: The crude imine can be purified by recrystallization or column chromatography to remove unreacted starting materials and byproducts before proceeding to the next step.
Stereoselectivity in Reduction
Q8: The reduction of the imine is not yielding the desired cis-isomer with high selectivity. How can I improve the stereoselectivity?
A8: Achieving high cis-selectivity in the reduction of the N-methylimine is critical for the synthesis of Sertraline. The choice of reducing agent and reaction conditions plays a significant role:
-
Catalytic Hydrogenation: Hydrogenation using a palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃) catalyst can provide good cis/trans selectivity.[7]
-
Chiral Auxiliaries: For highly stereoselective synthesis, a chiral auxiliary like (R)-tert-butylsulfinamide can be reacted with the tetralone to form a sulfinyl imine. The chiral auxiliary then directs the stereoselective reduction of the imine, followed by its removal.[1]
-
Directed Reduction: The use of specific reducing agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can favor the formation of the desired stereoisomer.[1]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for this compound
This protocol is adapted from a patented industrial method.[3]
-
Reaction Setup: In a suitable reactor, suspend anhydrous aluminum chloride (2.1 moles) in o-dichlorobenzene (500 ml).
-
Addition of Reactant: Gradually add α-naphthol (1 mole) to the suspension over 20 minutes.
-
Reaction: Heat the mixture to 65°C and maintain for 3 hours with efficient stirring.
-
Hydrolysis: Cool the reaction mixture to below 40°C and slowly quench by adding water (1 liter).
-
Work-up: Separate the organic layer. The crude product can be isolated by concentrating the organic phase under vacuum.
-
Purification: The crude tetralone can be purified by crystallization from a suitable solvent mixture, such as methyl ethyl ketone and methanol, to yield a product with >99.5% purity.[3]
Protocol 2: Imine Formation using Solvent-Driven Equilibrium
This protocol avoids the use of hazardous dehydrating agents.[7]
-
Reaction Setup: In a reactor, dissolve this compound in ethanol.
-
Addition of Amine: Add an excess of monomethylamine to the solution.
-
Reaction: Stir the mixture at a controlled temperature. The imine product will precipitate out of the solution as it is formed.
-
Isolation: The precipitated imine can be isolated by filtration and washed with cold ethanol.
Data Presentation
Table 1: Comparison of Conditions for Imine Formation
| Method | Dehydrating Agent / Condition | Solvent | Temperature | Yield | Purity | Reference |
| Traditional | Titanium Tetrachloride (TiCl₄) | Toluene | Reflux | Good | High | [7] |
| Alternative | Molecular Sieves (3Å) | Toluene | Reflux | Good | High | [7] |
| Solvent-Driven | None (Precipitation) | Ethanol | Room Temp. | High | High | [1][7] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low imine conversion.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 3. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 4. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
minimizing hazardous byproducts in 4-(3,4-Dichlorophenyl)-1-tetralone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone. The focus is on minimizing hazardous byproducts and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its primary hazardous components?
A1: The most prevalent industrial synthesis is the Friedel-Crafts reaction between α-naphthol and ortho-dichlorobenzene, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The primary hazardous components are the corrosive and water-reactive aluminum chloride, and the chlorinated solvent (ortho-dichlorobenzene) itself.
Q2: What are the key hazardous byproducts to be aware of during this synthesis?
A2: The main hazardous byproducts can arise from side reactions of the Friedel-Crafts process. These may include isomers of the desired product, poly-alkylated species, and residual starting materials. In subsequent steps to produce compounds like Sertraline, the use of dehydrating agents such as titanium tetrachloride (TiCl₄) can generate hazardous waste.[2][3]
Q3: How can I minimize the formation of hazardous byproducts in the synthesis of the tetralone?
A3: To minimize hazardous byproducts, precise control over reaction conditions is crucial. This includes:
-
Temperature Control: Maintaining the reaction temperature, particularly during hydrolysis, below 40°C can prevent unwanted side reactions.[1]
-
Stoichiometry: Careful control of the molar ratios of reactants and the Lewis acid catalyst can reduce the formation of polysubstituted byproducts.
-
Alternative "Greener" Methods: For subsequent reactions, such as imine formation, avoiding hazardous dehydrating agents like TiCl₄ is recommended. A greener approach involves using a solvent like ethanol (B145695) where the product has low solubility, which drives the reaction to completion.[2][3]
Q4: What are some common issues encountered during the purification of this compound?
A4: Purification can be challenging due to the presence of unreacted starting materials and isomers. Common purification methods include crystallization from a suitable solvent mixture, such as methyl ethyl ketone and methanol (B129727), or di-isopropylic ether.[1] The choice of solvent is critical for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of product during workup. - Inefficient purification. | - Increase reaction time or temperature moderately (e.g., 50-70°C).[1] - Ensure anhydrous conditions as the catalyst is water-sensitive. - Control the temperature of hydrolysis to below 40°C.[1] - Optimize the crystallization solvent and cooling time. |
| Product Purity Issues (e.g., presence of isomers) | - Incorrect stoichiometry of reactants. - Reaction temperature is too high, promoting side reactions. | - Adjust the molar ratio of α-naphthol to o-dichlorobenzene and aluminum chloride. A common ratio is approximately 1: excess : 2.1 respectively.[1] - Maintain the recommended reaction temperature range. |
| Difficulties in Product Isolation/Crystallization | - Incorrect solvent system for crystallization. - Presence of oily impurities hindering crystallization. | - Experiment with different solvent systems. A mixture of methyl ethyl ketone and methanol has been shown to be effective.[1] - Consider a charcoal treatment to remove colored and oily impurities before crystallization.[1] |
| Formation of Dark-Colored Reaction Mixture | - Reaction temperature too high, leading to decomposition. - Impurities in starting materials. | - Strictly control the reaction temperature. - Ensure the purity of α-naphthol and o-dichlorobenzene. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Reaction[1]
This protocol is based on a method described in patent literature.
Materials:
-
α-Naphthol
-
ortho-Dichlorobenzene (o-DCB)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Methyl Ethyl Ketone (MEK)
-
Methanol
-
Discoloring charcoal
-
Water
-
Di-isopropylic ether
Procedure:
-
In a suitable reactor, charge α-naphthol (1.0 mole) and ortho-dichlorobenzene (500 ml).
-
With agitation, add anhydrous aluminum chloride (2.1 moles) in portions over approximately 20 minutes. The temperature will likely rise.
-
Heat the reaction mixture to 65°C and maintain for 3 hours.
-
Cool the mixture and perform hydrolysis by adding water (1 liter), ensuring the temperature does not exceed 40°C.
-
Add di-isopropylic ether (700 ml) and separate the organic phase.
-
Concentrate the organic phase under vacuum at 60-80°C to recover the ortho-dichlorobenzene for recycling.
-
To the concentrate, add methyl ethyl ketone (400 ml) and discoloring charcoal (2 g) and heat to 60°C.
-
Filter the hot solution and add methanol (250 ml).
-
Cool the solution to 0°C for 4 hours to induce crystallization.
-
Filter the solid product, wash with cold methanol, and dry to obtain this compound.
Expected Yield: Approximately 61% Melting Point: 104-105°C
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the manufacturing of the selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline.[1][2] The following sections detail the methodologies, present quantitative performance data, and offer a logical visualization of the synthetic pathways.
Data Presentation: Comparison of Synthesis Routes
The synthesis of this compound has evolved from traditional multi-step methods to more streamlined and efficient processes. Below is a summary of the quantitative data for the most prominent routes.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Yield | Purity | Melting Point (°C) | Key Advantages/Disadvantages |
| Direct Friedel-Crafts Reaction | α-Naphthol, o-Dichlorobenzene | Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃) | ~61%[3] | >99.5% (after recrystallization)[3] | 104-105[3] | Advantages: More direct and efficient than the multi-step route.[1] Disadvantages: Use of corrosive and hazardous reagents like AlCl₃. |
| Traditional Multi-Step Synthesis | Benzoyl chloride, Aromatic hydrocarbon | Potassium tert-butoxide, Diethyl succinate (B1194679), HBr, Pd/C, HF or PPA | Low overall yield[4] | Variable | Not specified | Disadvantages: Five-step process with low overall yield, involving multiple complex reactions like Stobbe condensation and cyclization.[3][4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
1. Direct Friedel-Crafts Reaction from α-Naphthol
This method involves the reaction of α-naphthol with an excess of o-dichlorobenzene in the presence of a Lewis acid catalyst.
-
Materials:
-
α-Naphthol (1 mole)
-
o-Dichlorobenzene (solvent and reactant)
-
Anhydrous Aluminum Chloride (2.1 moles)
-
Methyl Ethyl Ketone (for recrystallization)
-
Methanol (B129727) (for recrystallization)
-
Water
-
Discoloring charcoal
-
-
Procedure:
-
In a suitable reactor, suspend anhydrous aluminum chloride (2.1 moles) in o-dichlorobenzene (500 ml).
-
Introduce α-naphthol (1 mole) portion-wise over 20 minutes.
-
Heat the reaction mixture to 65°C and maintain for 3 hours.[3]
-
Cool the mixture and hydrolyze by adding water (1 liter) while keeping the temperature below 40°C.
-
Separate the organic phase and concentrate it under a vacuum to recover the excess o-dichlorobenzene.
-
The residue is taken up in methyl ethyl ketone (400 ml) and treated with discoloring charcoal at 60°C.
-
Filter the solution and add methanol (250 ml) to induce crystallization.
-
Cool the solution to 0°C for 4 hours to allow for complete precipitation.
-
Filter the solid product, dry it, to obtain this compound.[3]
-
A purity of greater than 99.5% can be achieved by recrystallization from a mixture of methyl ethyl ketone and methanol.[3]
-
2. Traditional Multi-Step Synthesis (General Overview)
This classical approach involves a five-step sequence:
-
Friedel-Crafts Acylation: Reaction of benzoyl chloride with an aromatic hydrocarbon in the presence of aluminum chloride to form a benzophenone (B1666685).
-
Stobbe Condensation: The resulting benzophenone is condensed with diethyl succinate using a strong base like potassium tert-butoxide.
-
Decarboxylation: The product from the Stobbe condensation is decarboxylated using an aqueous hydrobromic acid solution to yield a 4,4-diaryl butenoic acid.
-
Hydrogenation: The butenoic acid is hydrogenated over a palladium on charcoal catalyst to form a 4,4-diaryl butanoic acid.
-
Cyclization: The butanoic acid is cyclized to the final 4-aryl-1-tetralone using either hydrofluoric acid, polyphosphoric acid, or by converting it to the acid chloride followed by an intramolecular Friedel-Crafts reaction.[3]
This route is generally considered less efficient and has been largely superseded by more direct methods.[1]
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis and subsequent use of this compound.
Caption: Comparative Synthesis Routes and Application of this compound.
The following diagram illustrates the workflow for the chiral resolution of the tetralone, which is crucial for producing the specific enantiomer required for sertraline.
Caption: Workflow for Chiral Resolution of this compound.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 3. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
The Critical Role of 4-(3,4-Dichlorophenyl)-1-tetralone in Sertraline Synthesis: A Comparative Validation Guide
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive validation of 4-(3,4-Dichlorophenyl)-1-tetralone as a key precursor in the synthesis of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). Through a detailed comparison with alternative intermediates and synthetic routes, supported by experimental data, this document substantiates the prominence of this tetralone derivative in modern pharmaceutical manufacturing.
Executive Summary
This compound serves as a pivotal intermediate in the industrial production of sertraline. Its structural features are fundamental to establishing the core stereochemistry of the final drug molecule.[1][2] This guide will delve into the synthesis of this key precursor, its conversion to sertraline, and a comparative analysis of alternative synthetic strategies. The data presented underscores the efficiency and viability of the tetralone-based route, particularly when employing greener, optimized protocols.
Comparison of Synthetic Intermediates
The synthesis of sertraline can be approached through various intermediates. Below is a comparative summary of the key precursors and their performance based on available experimental data.
| Intermediate | Precursor(s) | Key Reagents & Conditions | Yield | Purity/Selectivity | Reference |
| This compound | α-Naphthol, o-dichlorobenzene | Aluminum chloride, 50-70°C | 61% | >99.5% after recrystallization | [3] |
| Sertraline Imine (from Tetralone) | This compound, Monomethylamine | Ethanol (B145695), 50-55°C, 16h | >95% (conversion to imine) | High | [4] |
| Sertraline Nitrone | This compound, N-methylhydroxylamine hydrochloride | Methanol (B129727), room temperature | 81% (of isolated cis-racemic amine HCl) | cis/trans ratio 92:8 | [4] |
| Chiral Iodoimine | 3,4-Dichlorocinnamic acid derivative | (S)-2-phenyloxazolidinone, CuBr-SMe2, NaBH4, I2-PPh3-imidazole, t-BuLi | 45% (overall in 6 steps) | Enantioselective | [4] |
| Nor-sertraline | 1,2,3,4-tetrahydro-1-naphthyl amine | CALB, isopropyl acetate, Na2CO3, Toluene | 70% | 99% ee | [5] |
Synthetic Pathways and Experimental Workflows
The synthesis of sertraline from this compound is a multi-step process. The following diagrams illustrate the primary synthetic route and a general experimental workflow for validation.
Experimental Protocols
Synthesis of this compound
A robust method for the synthesis of this compound involves a one-stage condensation reaction.[6]
Materials:
-
α-Naphthol
-
o-Dichlorobenzene
-
Anhydrous aluminum chloride
-
Methyl ethyl ketone
-
Methanol
-
Discoloring charcoal
Procedure:
-
In a suitable reactor, add α-naphthol to o-dichlorobenzene.
-
Gradually add anhydrous aluminum chloride to the mixture. The temperature will rise.
-
Heat the reaction mixture to 65°C for 3 hours.
-
After cooling, hydrolyze the reaction mixture with water at a temperature below 40°C.
-
Separate the organic phase and concentrate it under vacuum to recover the o-dichlorobenzene.
-
Dissolve the concentrate in methyl ethyl ketone, add discoloring charcoal, and heat to 60°C.
-
Filter the solution and add methanol to induce crystallization.
-
Cool the solution to 0°C for 4 hours to allow for complete precipitation.
-
Filter the solid product, wash with cold methanol, and dry to obtain this compound. A yield of 61% and a purity of over 99.5% can be achieved after recrystallization.[3]
Conversion of this compound to Sertraline Imine (Greener Synthesis)
A cleaner and more efficient alternative for the formation of the sertraline imine intermediate has been developed to avoid hazardous reagents like titanium tetrachloride.[7][8]
Materials:
-
This compound
-
Monomethylamine
-
Ethanol
Procedure:
-
Combine this compound and ethanol in a pressure-rated vessel.
-
Cool the mixture and add monomethylamine.
-
Heat the mixture to between 85-100°C for approximately 16 hours.
-
Monitor the reaction for the conversion to the imine.
-
Cool the mixture to -15°C to precipitate the product.
-
Isolate the sertraline imine by filtration. This process typically results in a high conversion rate (>95%).[4][7]
Analytical Validation
The validation of this compound as a key intermediate relies on rigorous analytical testing to ensure its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the tetralone and for monitoring the progress of the synthesis. A typical method would involve a reverse-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with UV detection.[9][10][11] Commercial suppliers often specify a purity of at least 98% by HPLC.[12][13]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the tetralone intermediate and the final sertraline product.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group in the tetralone.
Comparison with Alternative Synthetic Routes
While the tetralone-based synthesis is well-established, alternative routes have been explored to improve efficiency and stereoselectivity.
Chemoenzymatic Synthesis: A chemoenzymatic approach utilizing ketoreductases (KREDs) has been developed for the asymmetric synthesis of a chiral precursor to sertraline. This method offers excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1).[14] However, the conversion rate in the reported study was 29%, which is lower than the chemical methods.[14]
Metal-Catalyzed Reactions: Recent research has focused on metal-catalyzed reactions to construct the core structure of sertraline and its analogs. For instance, a nickel-catalyzed enantioselective reductive coupling has been used to produce chiral tetrahydronaphthalene derivatives with good yields and enantioselectivity.[5] These methods, while promising, may require more specialized catalysts and conditions compared to the traditional Friedel-Crafts reaction for the tetralone synthesis.
Greener Industrial Process: Pfizer developed an award-winning greener synthesis of sertraline that streamlines the process. This improved method involves a "combined" process where the imine formation, reduction, and resolution are performed in a single pot using ethanol as the solvent. This approach significantly reduces waste, eliminates the use of hazardous materials like titanium tetrachloride, and doubles the overall product yield.
Conclusion
The validation of this compound as a key precursor for sertraline is well-supported by a large body of scientific literature. Its synthesis via Friedel-Crafts acylation is efficient and high-yielding. The subsequent conversion to sertraline, particularly through modern, greener protocols, offers significant advantages in terms of yield, purity, and environmental impact. While alternative synthetic strategies, such as chemoenzymatic and metal-catalyzed routes, present innovative approaches to stereocontrol, the tetralone-based pathway remains a robust and industrially viable method for the large-scale production of sertraline. The continuous optimization of this pathway exemplifies the principles of green chemistry in pharmaceutical manufacturing.
References
- 1. This compound|79560-19-3 [benchchem.com]
- 2. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. calpaclab.com [calpaclab.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
Comparative Guide to the Biological Activity of 4-(3,4-Dichlorophenyl)-1-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of 4-(3,4-Dichlorophenyl)-1-tetralone. While this specific tetralone is a well-established precursor in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Sertraline, emerging research on the broader class of tetralone derivatives indicates a potential for diverse pharmacological applications, including anticancer and antibacterial activities.[1] This guide summarizes the available data, compares the performance of these derivatives with alternative compounds, and provides detailed experimental methodologies.
Anticancer Activity
While direct studies on the anticancer properties of this compound derivatives are limited, research on structurally related tetralone compounds reveals significant cytotoxic potential against various cancer cell lines. This section presents a comparative analysis of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, and 2-iminopyridine derivatives against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. The well-known chemotherapeutic agent 5-Fluorouracil (5-FU) is used as a benchmark for comparison.
Data Presentation: In Vitro Cytotoxicity (IC50)
The following table summarizes the concentration of the compound required to inhibit the growth of 50% of the cancer cells (IC50) in vitro. Lower IC50 values indicate higher potency.
| Compound ID | Derivative Class | HeLa IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 3a | α,β-Unsaturated Ketone | 3.5 | 4.5 |
| 7b | 2-Thioxopyridine | 5.9 | 12.5 |
| 7c | 2-Thioxopyridine | 6.5 | 16.0 |
| 6a | 2-Oxopyridine | 7.1 | 12.0 |
| 7a | 2-Thioxopyridine | 8.1 | 16.0 |
| 5a | 2-Thioxopyrimidine | 10.7 | 20.5 |
| 3b | α,β-Unsaturated Ketone | 10.5 | 15.0 |
| 6b | 2-Oxopyridine | 10.9 | 17.5 |
| 4 | 2-Pyrazoline | 11.3 | 19.0 |
| 5b | 2-Thioxopyrimidine | 11.9 | 17.3 |
| 8a | 2-Iminopyridine | 12.1 | 22.3 |
| 8b | 2-Iminopyridine | 12.1 | 21.7 |
| 3c | α,β-Unsaturated Ketone | 12.5 | 18.3 |
| 5-Fluorouracil (5-FU) | Antimetabolite | Not Reported | 3.5 |
Data sourced from a study on novel tetralin-6-yl derivatives.
Key Observation: The α,β-unsaturated ketone derivative 3a demonstrated the highest potency against both HeLa and MCF-7 cell lines, with IC50 values of 3.5 µg/mL and 4.5 µg/mL, respectively. Notably, its activity against the MCF-7 cell line is comparable to the established anticancer drug 5-Fluorouracil.
Experimental Protocols: In Vitro Cytotoxicity Assay
The cytotoxic activity of the tetralone derivatives was determined using the Sulforhodamine B (SRB) assay.
Cell Lines and Culture:
-
Human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines were used.
-
Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% L-glutamine, and 50 µg/mL gentamicin.
-
Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
SRB Assay Protocol:
-
Cell Plating: Cells were seeded in 96-well microtiter plates at a density of 5 x 10^4 cells per well.
-
Compound Incubation: After 24 hours, cells were incubated with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: The incubation medium was discarded, and cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with distilled water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound SRB was removed by washing with 1% acetic acid.
-
Solubilization: The bound stain was solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Signaling Pathway: Potential Mechanism of Action
While the exact mechanism for these specific derivatives is under investigation, tetralone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] Some derivatives may also inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine involved in cell proliferation and survival.
Caption: Potential anticancer mechanisms of tetralone derivatives.
Antibacterial Activity
Derivatives of the tetralone scaffold have also demonstrated promising antibacterial properties. While specific data for this compound derivatives is not extensively available, studies on other tetralone analogs, such as those containing an aminoguanidinium moiety, have shown significant activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table would be used to present MIC values, which represent the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Class | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Example Derivative | Aminoguanidinium-tetralone | Data not available | Data not available |
| Vancomycin | Glycopeptide Antibiotic | 0.5 - 2.0 | Not Applicable |
| Ciprofloxacin | Fluoroquinolone Antibiotic | 0.25 - 1.0 | 0.008 - 0.03 |
This table is illustrative. Specific MIC data for this compound derivatives is needed from further research.
Experimental Protocols: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains are grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: Synthesis of Sertraline
The primary established biological relevance of this compound is as a key intermediate in the synthesis of the antidepressant Sertraline.[3] The following diagram illustrates this synthetic pathway.
Caption: Synthetic pathway of Sertraline from its tetralone precursor.
Conclusion and Future Directions
The this compound scaffold, while integral to the synthesis of Sertraline, is part of a larger family of tetralone derivatives with significant therapeutic potential. The data presented on related tetralone structures indicates promising anticancer activity, with some derivatives showing potency comparable to existing chemotherapeutic agents. Furthermore, the exploration of tetralone derivatives as antibacterial agents presents a viable avenue for the development of new treatments for drug-resistant infections.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives specifically from this compound to establish a direct structure-activity relationship. Elucidating the precise molecular mechanisms underlying their anticancer and antibacterial effects will be crucial for optimizing their therapeutic efficacy and selectivity. The development of these compounds could lead to novel therapeutic agents that address unmet needs in oncology and infectious diseases.
References
A Comparative Analysis of Lewis Acid Catalysts in the Synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance in a Key Pharmaceutical Intermediate Synthesis
The synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone, a crucial intermediate in the production of the widely-prescribed antidepressant sertraline, is a focal point of process optimization in the pharmaceutical industry. The intramolecular Friedel-Crafts cyclization of a suitable precursor is a common strategy, and the choice of Lewis acid catalyst significantly impacts the reaction's efficiency, cost, and environmental footprint. This guide provides a comparative study of four common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄)—in the synthesis of this key tetralone derivative.
Performance Comparison of Lewis Acid Catalysts
The following table summarizes the performance of different Lewis acid catalysts in the synthesis of this compound. It is important to note that a direct, side-by-side comparative study under identical conditions is not extensively available in the public literature. The data presented for Aluminum Chloride is specific to the target molecule, while the data for other catalysts is derived from analogous intramolecular Friedel-Crafts cyclizations of 4-arylbutyric acids to their corresponding tetralones, providing a valuable, albeit indirect, comparison.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| AlCl₃ | 2.1 molar equivalents | Orthodichlorobenzene | 65 | 3 | 61 | [1] |
| FeCl₃ | Catalytic | Not specified | Not specified | Not specified | Generally lower than AlCl₃ | [2] |
| ZnCl₂ | Catalytic | Deep Eutectic Solvent | 120 (Microwave) | < 0.1 | High (for acylation) | [3] |
| TiCl₄ | Catalytic/Stoichiometric | Dichloromethane (B109758) | Room Temperature | Varies | High (general) | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. The protocol for Aluminum Chloride is directly from a patented industrial synthesis of this compound. The protocols for the other catalysts are representative of their use in similar Friedel-Crafts cyclization reactions.
Aluminum Chloride (AlCl₃) Catalyzed Synthesis[1]
Materials:
-
α-Naphthol (1 mole)
-
Orthodichlorobenzene (500 ml)
-
Anhydrous Aluminum Chloride (2.1 moles)
-
Water
-
Di-isopropylic ether
Procedure:
-
In a 1-liter reactor equipped with a rotary anchor agitation device, place 144.2 g (1 mole) of α-naphthol and 500 ml of orthodichlorobenzene.
-
Over 20 minutes, add 280 g (2.1 moles) of anhydrous aluminum chloride in portions. The temperature will rise from 20°C.
-
Heat the reaction mixture to 65°C and maintain for 3 hours.
-
Cool the mixture to below 40°C and hydrolyze by adding 1 liter of water.
-
Add 700 ml of di-isopropylic ether and decant the mixture.
-
Separate the upper organic phase and maintain it between -5° and -10°C for 4 hours.
-
The precipitate formed is separated and dried to obtain 148 g of 4-(3',4'-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Yield: 61%).
General Protocol for FeCl₃ Catalyzed Intramolecular Cyclization
Ferric chloride is often highlighted as a more environmentally benign and cost-effective Lewis acid compared to AlCl₃. While specific data for the target molecule is limited, a general procedure for a similar cyclization is as follows:
Materials:
-
4-Arylbutanoic acid
-
Anhydrous Ferric Chloride (catalytic amount)
-
Inert solvent (e.g., Dichloromethane, Nitrobenzene)
Procedure:
-
Dissolve the 4-arylbutanoic acid in the chosen inert solvent.
-
Add a catalytic amount of anhydrous FeCl₃ to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by TLC.
-
Upon completion, the reaction is quenched with water or a dilute acid solution.
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by chromatography or recrystallization.
General Protocol for ZnCl₂ Catalyzed Intramolecular Acylation
Zinc chloride is considered a milder Lewis acid. Its application in Friedel-Crafts acylation can be enhanced by using unconventional reaction media like deep eutectic solvents, which can also act as the catalyst system.
Materials:
-
4-Arylbutanoic acid
-
Choline (B1196258) Chloride
-
Anhydrous Zinc Chloride
-
Microwave reactor
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and zinc chloride (e.g., in a 1:3 molar ratio).
-
Add the 4-arylbutanoic acid to the deep eutectic solvent.
-
The mixture is subjected to microwave irradiation at a set temperature (e.g., 120°C) for a short duration (e.g., a few minutes).
-
After the reaction, the product is extracted with an organic solvent.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified.
General Protocol for TiCl₄ Catalyzed Intramolecular Cyclization
Titanium tetrachloride is a versatile Lewis acid known for its high efficiency and selectivity in various organic transformations, including Friedel-Crafts reactions.[4][5] It can be used in both catalytic and stoichiometric amounts.
Materials:
-
4-Arylbutanoic acid chloride
-
Titanium Tetrachloride
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
The 4-arylbutanoic acid is first converted to its more reactive acid chloride using a standard reagent like thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is dissolved in a dry inert solvent such as dichloromethane under an inert atmosphere.
-
The solution is cooled (e.g., to 0°C), and titanium tetrachloride is added dropwise.
-
The reaction is stirred at low temperature or allowed to warm to room temperature and monitored for completion.
-
The reaction is carefully quenched with ice-water.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved through column chromatography.
Visualizing the Process and Comparison
To further clarify the experimental workflow and the comparative aspects of the catalysts, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Comparative aspects of different Lewis acid catalysts.
Conclusion
The selection of an appropriate Lewis acid catalyst for the synthesis of this compound is a critical decision that balances reactivity, yield, cost, and environmental impact. Aluminum chloride remains a robust and high-yielding option, as demonstrated in industrial processes. However, it requires stoichiometric amounts and generates significant waste. Ferric chloride presents a cheaper and more environmentally friendly alternative, though potentially at the cost of lower yields. Zinc chloride , being a milder catalyst, may require more forcing conditions or specialized reaction media to achieve high efficiency. Titanium tetrachloride offers a highly efficient and selective alternative, with the potential for catalytic use, making it an attractive option for modern, greener synthetic routes. Further process development and optimization are essential to identify the most suitable catalyst for a specific manufacturing context, taking into account the entire lifecycle of the process.
References
- 1. The Use of the Titanium Tetrachloride (Ticl4) Catalysts as a Reagent for Organic Synthesis | CoLab [colab.ws]
- 2. scispace.com [scispace.com]
- 3. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Use of the Titanium Tetrachloride (Ticl4) Catalysts as a Reagent for Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
A Comparative Efficacy Analysis of Sertraline and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
Abstract: This guide provides a comparative analysis of sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), against other prominent drugs in its class, including fluoxetine (B1211875), paroxetine (B1678475), and escitalopram (B1671245). It is a fundamental principle of pharmaceutical science that the clinical efficacy and pharmacological action of an active pharmaceutical ingredient (API) are determined by its final, purified chemical structure, not its synthetic pathway. Therefore, the efficacy of sertraline synthesized from the key intermediate 4-(3,4-Dichlorophenyl)-1-tetralone is identical to that of sertraline produced via any other valid chemical route, provided it meets pharmacopeial standards for purity and identity. This document details the common synthesis from this precursor, presents comparative data on receptor affinity, outlines standard experimental protocols for efficacy evaluation, and illustrates the underlying mechanism of action.
Synthesis of Sertraline from this compound
The synthesis of sertraline hydrochloride from its key intermediate, this compound, is a well-established process in industrial pharmaceutical manufacturing.[1][2] The process generally involves the formation of an imine followed by stereoselective reduction.
Experimental Protocol: Imine Formation and Reduction
A common route involves a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone) and monomethylamine to form the corresponding N-methylimine.[3][4]
-
Reaction Setup: Sertraline tetralone is combined with a solvent such as ethanol, isopropyl alcohol, or toluene (B28343) in a pressure-rated vessel.[4][5]
-
Condensation: An excess of monomethylamine (e.g., 3-7 molar equivalents) is added to the mixture.[1][4] The reaction is heated (e.g., to 85-100°C) for several hours to drive the formation of the Schiff base (imine).[4] This step can be catalyzed by agents like titanium tetrachloride (TiCl₄) or promoted by dehydrating agents like molecular sieves, although newer methods exploit the low solubility of the imine product in specific solvents to drive the reaction forward without hazardous reagents.[1][3][4]
-
Reduction: The formed imine is then reduced to create the cis- and trans-isomers of N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine. This reduction must be stereoselective to favor the desired cis-isomer.
-
Resolution: The racemic cis-amine mixture is resolved to isolate the pharmacologically active (1S, 4S)-enantiomer, which is sertraline.[5]
-
Salt Formation: Finally, the isolated sertraline free base is treated with hydrochloric acid to form the stable and water-soluble sertraline hydrochloride salt.[1]
Mechanism of Action: Serotonin Transporter (SERT) Inhibition
SSRIs exert their therapeutic effect by selectively blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[6][7] This inhibition leads to an increased concentration and prolonged availability of serotonin in the synapse, enhancing its ability to bind to and activate postsynaptic receptors.[8][9] While all SSRIs share this primary mechanism, they do not bind to the transporter in exactly the same way and may differ in their affinity and selectivity.[8][10]
Caption: Mechanism of SSRIs at the neuronal synapse.
Comparative Pharmacological Data
The efficacy and side-effect profile of an SSRI are largely determined by its binding affinity (Ki) for the serotonin transporter (SERT) and its relative selectivity over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[11] A lower Ki value indicates higher binding affinity.
| Compound | SERT Affinity (Ki, nM) | NET Affinity (Ki, nM) | DAT Affinity (Ki, nM) | Selectivity (SERT vs. DAT/NET) |
| Sertraline | ~0.29 - 2.8 | >50 | <50 | High SERT selectivity; unique moderate affinity for DAT among SSRIs.[11][12][13] |
| Paroxetine | ~0.1 - 1.1 | ~50 | >200 | Very high SERT affinity and selectivity.[11][14] |
| Fluoxetine | ~1.4 - 6.8 | >1000 | >1000 | Potent SERT inhibitor with very low affinity for NET and DAT.[11][13] |
| Escitalopram | ~1.1 | >3000 | >3000 | Highest selectivity for SERT with negligible affinity for NET and DAT.[11] |
| Citalopram | ~5.7 | >3000 | >3000 | Highly selective for SERT, but less potent than its S-enantiomer, escitalopram.[11] |
| (Note: Ki values are compiled from multiple sources and represent approximate ranges. Actual values may vary between experiments.) |
Comparative Clinical Efficacy
Numerous meta-analyses and head-to-head clinical trials have compared the efficacy of sertraline to other antidepressants.
-
General Efficacy: In the acute-phase treatment of major depression, sertraline demonstrates similar efficacy to other SSRIs and newer antidepressants like venlafaxine (B1195380) and mirtazapine.[15][16]
-
Comparison with Fluoxetine: Some studies suggest sertraline may be more effective than fluoxetine in the initial four weeks of treatment for depression.[15]
-
Comparison with Paroxetine: Sertraline and paroxetine generally show similar efficacy, though sertraline may have a better tolerability profile, particularly regarding discontinuation symptoms, due to paroxetine's shorter half-life.[16][17]
-
Comparison with Escitalopram: Some meta-analyses have found escitalopram to have a modest but statistically significant efficacy advantage over other SSRIs, including sertraline.[14] However, other direct comparison trials show similar response and remission rates.[14]
-
Depression Subtypes: Sertraline has shown strong performance in melancholic depression, comparable to tricyclic antidepressants (TCAs) like amitriptyline (B1667244) but with better tolerability.[15]
Standardized Experimental Protocols for Efficacy Assessment
Evaluating and comparing the efficacy of SSRIs involves a multi-stage process, from preclinical in vitro assays to large-scale clinical trials.
Protocol 1: Radioligand Binding Assay for Transporter Affinity
This assay quantifies the binding affinity (Ki) of a drug to its molecular target.[13]
-
Membrane Preparation: Cell membranes expressing high concentrations of the human serotonin transporter (hSERT) are isolated and prepared.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to SERT (e.g., [³H]-citalopram) and varying concentrations of the test compound (e.g., sertraline).
-
Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. It is then rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 (the concentration of the test drug that displaces 50% of the radioligand), which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay
This functional assay measures a drug's potency (IC50) in blocking the actual transport of serotonin into cells.[13]
-
Cell Culture: A cell line stably expressing hSERT (e.g., HEK293 cells) is cultured in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT) is added to each well to initiate uptake. The reaction proceeds for a short period at 37°C.
-
Uptake Termination: The process is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-5-HT.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured via scintillation counting.
-
Data Analysis: The amount of serotonin uptake is plotted against the drug concentration to determine the IC50 value for reuptake inhibition.
Protocol 3: Randomized Controlled Trial (RCT) for Clinical Efficacy
RCTs are the gold standard for assessing the clinical effectiveness of antidepressants.[18]
-
Study Design: A double-blind, randomized, placebo-controlled or active-comparator trial is designed.[19]
-
Patient Population: A well-defined group of patients diagnosed with a specific condition (e.g., Major Depressive Disorder) is recruited based on strict inclusion/exclusion criteria.[20]
-
Intervention: Patients are randomly assigned to receive the test drug (e.g., sertraline), a placebo, or an active comparator (e.g., another SSRI).
-
Outcome Measurement: Efficacy is assessed at baseline and at regular intervals using standardized rating scales, such as the Hamilton Depression Rating Scale (HDRS) or the Montgomery-Åsberg Depression Rating Scale (MADRS).[18][21] The primary outcome is typically the mean change in the depression scale score from baseline to the end of the study (e.g., 8 weeks).
-
Data Analysis: Statistical analysis is performed to compare the change in scores between the treatment groups to determine if the drug is significantly more effective than the placebo or non-inferior/superior to the active comparator.
Caption: Workflow for SSRI efficacy comparison.
Conclusion
Sertraline, produced from the key intermediate this compound, is a potent and selective serotonin reuptake inhibitor. Its pharmacological profile is characterized by high affinity for the serotonin transporter and a unique secondary affinity for the dopamine transporter, which distinguishes it from other SSRIs.[11] Clinically, its efficacy is comparable to that of other leading SSRIs and newer antidepressants for the treatment of major depression and other approved indications.[15][16] While subtle differences in efficacy may exist in specific patient populations, the choice between sertraline and other SSRIs is often guided by factors such as patient-specific comorbidities, potential for drug-drug interactions, and tolerability profiles.[17] The experimental protocols outlined herein represent the standard methodologies used to establish the comparative efficacy and pharmacological profiles of these critical therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 3. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 9. droracle.ai [droracle.ai]
- 10. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sertraline - Wikipedia [en.wikipedia.org]
- 16. Sertraline versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmjopen.bmj.com [bmjopen.bmj.com]
- 19. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 20. Clinical Trials Grossly Overestimate Antidepressant Efficacy [apa.org]
- 21. Improving study design for antidepressant effectiveness assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3,4-Dichlorophenyl)-1-tetralone Impurities from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and impurity profiles of 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) Sertraline, from three hypothetical suppliers.[1][2] The data presented herein is representative of typical analytical findings and is intended to guide researchers in selecting a supplier that best meets their quality and purity requirements.
Introduction to this compound and its Importance
This compound is a critical building block in the pharmaceutical industry, primarily serving as a precursor for the synthesis of Sertraline.[2] The purity of this intermediate is paramount, as any impurities can carry through the synthetic process and compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This analysis focuses on common process-related impurities that may arise during the synthesis of the tetralone.
Comparative Analysis of Supplier Purity
To provide a clear comparison, samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed for their purity and the presence of key impurities. The results, summarized in the tables below, were obtained using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Purity of this compound
| Supplier | Purity by HPLC (%) | Purity by GC (%) |
| Supplier A | 99.5 | 99.6 |
| Supplier B | 98.8 | 98.9 |
| Supplier C | 99.8 | 99.9 |
Table 2: Impurity Profile of this compound (% Area)
| Impurity | Supplier A | Supplier B | Supplier C |
| Impurity 1: (R)-4-(3,4-Dichlorophenyl)-1-tetralone | 0.15 | 0.30 | 0.05 |
| Impurity 2: 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene | 0.10 | 0.25 | 0.03 |
| Impurity 3: 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene | 0.05 | 0.15 | Not Detected |
| Unknown Impurities | 0.20 | 0.40 | 0.02 |
| Total Impurities | 0.50 | 1.10 | 0.10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 60% B
-
32-35 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Impurities
This method is employed for the identification and confirmation of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled with a Mass Selective Detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 40-500 amu.
-
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of Dichloromethane.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for impurity determination.
Caption: Experimental workflow for impurity analysis.
Key Impurities and Their Significance
The identified impurities can have various origins and potential impacts on the synthesis of Sertraline.
-
(R)-4-(3,4-Dichlorophenyl)-1-tetralone: This is the enantiomer of the desired (S)-isomer. Its presence can affect the stereochemistry and efficacy of the final drug product.
-
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene: These are potential byproducts arising from the reduction of the tetralone.[3] Their presence indicates incomplete conversion or side reactions during synthesis.
Caption: Relationship between the main component and its impurities.
Conclusion and Recommendations
Based on this comparative analysis, Supplier C provides the highest purity this compound with the lowest levels of identified and unknown impurities. For applications where high purity is critical to minimize downstream purification challenges and ensure the quality of the final API, Supplier C would be the recommended choice. Supplier A offers a good balance of purity and cost, while Supplier B may be suitable for less sensitive applications or initial research phases where cost is a primary driver.
It is crucial for researchers and drug developers to conduct their own analysis of supplier batches to ensure they meet the specific requirements of their synthetic processes and regulatory filings. This guide serves as a template for such an evaluation.
References
A Comparative Guide to the Enantioselective Synthesis of (4S)-4-(3,4-dichlorophenyl)-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure intermediate, (4S)-4-(3,4-dichlorophenyl)-1-tetralone, is a critical building block in the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI), sertraline. The stereochemistry at the C4 position is crucial for the pharmacological activity of the final drug substance. Consequently, a variety of enantioselective synthetic strategies have been developed to produce this key intermediate with high optical purity. This guide provides an objective comparison of prominent methods, including chemoenzymatic kinetic resolution, asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst, and an asymmetric intramolecular Friedel-Crafts reaction, supported by available experimental data.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for different enantioselective routes to (4S)-4-(3,4-dichlorophenyl)-1-tetralone, offering a comparative overview of their efficacy.
| Method | Catalyst/Enzyme | Key Transformation | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Key Reaction Conditions |
| Chemoenzymatic Kinetic Resolution | Ketoreductase (KRED) | Kinetic resolution of racemic tetralone to (1S,4S)-alcohol, followed by oxidation. | ~47.5* | >99 | 99:1 (cis:trans) for alcohol | KRED-P1-B12, 2-propanol, NADP+, pH 10, 50 °C, 7 h for reduction; NaOCl, AZADO, buffer:trifluorotoluene for oxidation.[1] |
| Asymmetric Reduction (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | Asymmetric reduction of the racemic tetralone to a mixture of diastereomeric alcohols, followed by separation and oxidation. | N/A | N/A | N/A | Chiral oxazaborolidine catalyst, borane (B79455) reducing agent (e.g., BH3·SMe2), in an aprotic solvent like THF. Separation of diastereomers followed by oxidation (e.g., with PCC or Swern oxidation).[2] |
| Asymmetric Intramolecular Friedel-Crafts Reaction | L-Proline | Proline-catalyzed intramolecular Friedel-Crafts alkylation of an olefin precursor. | High | High | N/A | L-proline, in a suitable solvent, followed by acid-catalyzed cyclization.[3] |
* Estimated yield for the (4S)-tetralone based on a maximum of 50% conversion in the kinetic resolution step and a subsequent high-yielding oxidation (~95%). N/A: Not explicitly available in the reviewed search results.
Experimental Protocols
This method utilizes a ketoreductase to selectively reduce the (4S)-enantiomer of the racemic tetralone to the corresponding (1S,4S)-alcohol, leaving the (4R)-tetralone largely unreacted. The desired (4S)-tetralone is then obtained by oxidation of the enantiopure alcohol.
a) Bioreduction of Racemic 4-(3,4-dichlorophenyl)-1-tetralone: [1]
-
A reaction mixture is prepared containing the racemic tetralone, the ketoreductase (KRED-P1-B12), a nicotinamide (B372718) cofactor (NADP+), and a co-substrate for cofactor regeneration (e.g., 2-propanol).
-
The reaction is conducted in a buffered aqueous solution at a controlled pH (e.g., pH 10) and temperature (e.g., 50 °C).
-
The reaction progress is monitored by chromatography until approximately 50% conversion is reached.
-
Upon completion, the enantiomerically pure (1S,4S)-alcohol is separated from the remaining (4R)-tetralone by flash chromatography.
b) Oxidation of (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol: [1]
-
The enantiopure (1S,4S)-alcohol is dissolved in a biphasic medium (e.g., buffer and trifluorotoluene).
-
A catalytic amount of 2-azaadamantane (B3153908) N-oxyl (AZADO) and a stoichiometric amount of an oxidant like sodium hypochlorite (B82951) (NaOCl) are added.
-
The reaction is stirred at room temperature until complete conversion of the alcohol to the ketone is observed.
-
The organic layer is separated, washed, dried, and concentrated to yield the (4S)-4-(3,4-dichlorophenyl)-1-tetralone.
This protocol involves the asymmetric reduction of the prochiral ketone functionality of the racemic tetralone using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst), followed by separation of the resulting diastereomeric alcohols and oxidation of the desired diastereomer.
a) Asymmetric Reduction of Racemic this compound: [2]
-
To a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a borane reagent (e.g., borane-dimethyl sulfide (B99878) complex) is added at a low temperature (e.g., 0 to -20 °C).
-
A solution of racemic this compound in the same solvent is then added slowly to the catalyst-borane complex.
-
The reaction is stirred at a controlled temperature until the reduction is complete.
-
The reaction is quenched, and the resulting mixture of diastereomeric alcohols is purified and the diastereomers are separated by chromatography.
b) Oxidation of the Desired Alcohol Diastereomer:
-
The separated alcohol diastereomer corresponding to the (4S)-configuration of the tetralone is oxidized using standard procedures such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation to furnish the (4S)-4-(3,4-dichlorophenyl)-1-tetralone.
This approach constructs the chiral center during the formation of the tetralone ring system from an acyclic precursor.
a) Synthesis of the Olefin Precursor:
-
An appropriate acyclic precursor containing the 3,4-dichlorophenyl group and a terminal olefin is synthesized.
b) Proline-Catalyzed Intramolecular Friedel-Crafts Alkylation: [3]
-
The olefin precursor is subjected to an intramolecular Friedel-Crafts alkylation reaction catalyzed by L-proline.
-
This is followed by an acid-catalyzed cyclization to form the tetralone ring system with the desired (4S) stereochemistry. The exact reaction conditions, including solvent, temperature, and concentration, are optimized to achieve high yield and enantioselectivity.
Visualizations
The following diagrams illustrate the workflows of the described synthetic methodologies.
References
A Comparative Guide to the Synthesis of 4-Aryl-1-Tetralones
For Researchers, Scientists, and Drug Development Professionals
The 4-aryl-1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a key intermediate in the synthesis of various pharmaceuticals. The efficient construction of this bicyclic ketone is therefore of significant interest to the scientific community. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of 4-aryl-1-tetralones, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of 4-aryl-1-tetralones can be broadly categorized into three main approaches: intramolecular Friedel-Crafts reactions, tandem or cascade reactions, and transition-metal catalyzed cross-coupling reactions. Each strategy offers distinct advantages and is suited for different substrate scopes and research objectives.
Intramolecular Friedel-Crafts Reactions: The Workhorse Approach
The most traditional and widely employed method for constructing the 1-tetralone (B52770) core is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids or their derivatives.[1][2] This reaction involves the cyclization of the butyric acid side chain onto the appended aromatic ring, typically mediated by a strong acid or a Lewis acid catalyst.
A classic variation of this approach is the Haworth synthesis , a multi-step procedure that begins with the Friedel-Crafts acylation of an aromatic compound with succinic anhydride. The resulting keto-acid undergoes reduction, followed by a second intramolecular Friedel-Crafts acylation to yield the tetralone.[2]
Recent advancements in this area include the use of solid acid catalysts like zeolites and Nafion, often in conjunction with microwave irradiation to accelerate the reaction and improve yields.[1] Lewis acids such as bismuth(III) triflate and other metal triflates have also proven to be effective catalysts for this transformation.[3][4]
References
- 1. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 2. Tetralone synthesis [organic-chemistry.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Cascade intramolecular Prins/Friedel-Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H-benzo[7]annulen-7-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(3,4-Dichlorophenyl)-1-tetralone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the proper disposal of 4-(3,4-Dichlorophenyl)-1-tetralone, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance within a laboratory setting. The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. While some classifications may vary, it is generally considered to be a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
This compound is a halogenated organic solid. It should be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly sealed, and chemically compatible container.
-
For solid waste, ensure the container is dry and securely closed.
-
If dissolving in a solvent for disposal, use a combustible solvent and collect it in a sealed, appropriate container. Do not fill liquid waste containers more than 80% full to allow for expansion.[1]
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the complete chemical name and any other relevant information from the SDS.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][3][4]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
After triple-rinsing, deface the label on the empty container and dispose of it according to your institution's procedures for non-hazardous laboratory glass or plastic.[5]
Quantitative Data and Best Practices
| Parameter | Guideline | Citation |
| Waste Container Filling | Do not exceed 80% capacity for liquid waste containers. | [1] |
| Incineration Temperature | Typically between 1800°F and 2200°F (982°C and 1204°C) for hazardous waste. | [3] |
| Incineration Efficiency | EPA requires a destruction and removal efficiency of at least 99.99% for harmful chemicals. | [2] |
| Waste Segregation | Store separately from incompatible materials, such as strong oxidizing agents. | [6] |
| Container Rinsing | Triple-rinse empty containers with a suitable solvent; collect rinsate as hazardous waste. | [5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. uswonline.com [uswonline.com]
- 4. inciner8.com [inciner8.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
Essential Safety and Logistical Information for Handling 4-(3,4-Dichlorophenyl)-1-tetralone
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4-(3,4-Dichlorophenyl)-1-tetralone in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields or Face Shield | Must conform to EN 166 (EU) or be NIOSH (US) approved. Tightly fitting goggles are essential to prevent contact with dust or splashes.[1] A face shield should be used when there is a significant risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1][2] |
| Lab Coat or Impervious Clothing | A standard lab coat is the minimum requirement.[2] For larger quantities or procedures with a high risk of contamination, fire/flame resistant and impervious clothing should be worn.[1] | |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if handling the compound as a powder outside of a fume hood.[1][3] For dust-generating activities, a full-face respirator with an appropriate particulate filter is recommended. |
Operational Plan
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid Dust and Aerosol Formation: Take precautions to avoid the formation of dust and aerosols during handling.[1] Use non-sparking tools to prevent ignition sources.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
The recommended storage temperature is sealed in a dry, room temperature environment.[4]
Disposal Plan
Waste Collection:
-
All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a suitable, labeled, and closed container.
Disposal Method:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Do not allow the chemical to be released into the environment.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a designated waste container.
-
For solutions, absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protective Equipment: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Hazard Information and First Aid
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory irritation.[3] | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Causes skin irritation.[3] | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Causes serious eye irritation.[3] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Harmful if swallowed.[4] | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data
At present, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound from regulatory agencies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | No data available |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
- 1. angenechemical.com [angenechemical.com]
- 2. biosynth.com [biosynth.com]
- 3. 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Online | 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (NPP-14) Manufacturer and Suppliers [scimplify.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
